2-Amino-N-ethoxy-N-methylacetamide
Description
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-amino-N-ethoxy-N-methylacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-7(2)5(8)4-6/h3-4,6H2,1-2H3 |
InChI Key |
AFZAZYSSWVHYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C)C(=O)CN |
Origin of Product |
United States |
An In-depth Technical Guide to 2-Amino-N-ethoxy-N-methylacetamide: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-N-ethoxy-N-methylacetamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide leverages information on its close structural analog, 2-Amino-N-methoxy-N-methylacetamide, and the broader class of N-alkoxyamides to provide a thorough understanding of its anticipated chemical structure, properties, and reactivity. All information is supported by authoritative sources to ensure scientific integrity.
Introduction and Chemical Identity
2-Amino-N-ethoxy-N-methylacetamide is a derivative of acetamide featuring a primary amino group at the alpha-carbon and an N-ethoxy-N-methylamino group at the amide nitrogen. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and peptidomimetics. The presence of the N-alkoxyamide functionality can influence the molecule's conformational properties and metabolic stability.
The hydrochloride salt of 2-Amino-N-ethoxy-N-methylacetamide is commercially available, indicating its stability and utility in a salt form for handling and storage.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | 2-Amino-N-ethoxy-N-methylacetamide hydrochloride | [1] |
| CAS Number | 1909313-73-0 | [1] |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of 2-Amino-N-ethoxy-N-methylacetamide.
Physicochemical Properties
Table of Properties for 2-Amino-N-methoxy-N-methylacetamide hydrochloride:
| Property | Value | Source |
| CAS Number | 581063-34-5 | [2] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | |
| Molecular Weight | 154.59 g/mol | [2] |
| Purity | 98% | [2] |
| logP | -1.356 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Fraction of sp³ Carbons | 0.75 | [2] |
The presence of the additional methylene group in the ethoxy analog compared to the methoxy analog is expected to slightly increase its lipophilicity (logP value) and molecular weight. The fundamental chemical properties, such as the number of hydrogen bond donors and acceptors, remain the same.
Synthesis and Experimental Protocols
A general and robust method for the synthesis of N-alkoxy-N-methylacetamides involves the acylation of the corresponding N-alkoxy-N-methylamine with an activated carboxylic acid derivative. For 2-Amino-N-ethoxy-N-methylacetamide, a plausible synthetic route would start with a protected glycine derivative.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2-Amino-N-ethoxy-N-methylacetamide.
Step-by-Step Experimental Protocol (General):
-
Activation of Protected Glycine: To a solution of N-Boc-glycine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester. The choice of activating agent is critical to ensure efficient coupling and minimize side reactions. The use of HOBt is known to suppress racemization and improve reaction yields.
-
Coupling Reaction: To the activated N-Boc-glycine solution, add N-ethoxy-N-methylamine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The stoichiometry of the amine is crucial; a slight excess may be used to drive the reaction to completion.
-
Work-up and Purification of Intermediate: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude N-Boc-2-amino-N-ethoxy-N-methylacetamide can be purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc protecting group. The deprotection is typically rapid and occurs at room temperature.
-
Isolation of the Final Product: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue can be triturated with diethyl ether to precipitate the hydrochloride salt of 2-Amino-N-ethoxy-N-methylacetamide. The solid product is then collected by filtration and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of 2-Amino-N-ethoxy-N-methylacetamide would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), the N-methyl group (a singlet), the methylene group adjacent to the amide, and the primary amine protons. The chemical shifts will be influenced by the electronic environment of the N-alkoxyamide. For comparison, the ¹H NMR spectrum of the related N-Methoxy-N-methylacetamide shows characteristic peaks for the different methyl groups.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide will appear at a characteristic downfield shift. Data for N-methylacetamide can provide a reference for the expected chemical shifts of the acetyl and N-methyl carbons.[4]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:
-
N-H stretching vibrations of the primary amine.
-
C=O stretching of the amide (Amide I band).
-
N-H bending of the amide (Amide II band).
-
C-N stretching vibrations.
-
C-O stretching of the ethoxy group. The IR spectra of N-methylacetamide have been extensively studied and can serve as a model for interpreting the amide-related bands.[5][6][7]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for confirming the molecular weight of the compound, typically observed as the [M+H]⁺ ion.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Cleavage of the N-O bond is a characteristic fragmentation pathway for N-alkoxyamides.[8] The fragmentation patterns of related acetamides can also offer insights.[9][10][11]
Reactivity and Chemical Behavior
The reactivity of 2-Amino-N-ethoxy-N-methylacetamide is dictated by its functional groups: the primary amine, the amide, and the N-alkoxyamine moiety.
-
Primary Amine: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.
-
N-Alkoxyamide Group: The N-O bond in N-alkoxyamides is relatively weak and can be cleaved under certain conditions. For instance, reductive cleavage of the N-O bond can convert N-alkoxyamides to the corresponding amides.[8] N-alkoxyamides can also participate in electrochemical reactions, such as N-N dimerization.[12] Furthermore, they have been shown to undergo palladium-catalyzed C-H activation reactions.[13] The presence of two heteroatoms on the amide nitrogen leads to a pyramidal nitrogen geometry, which influences the amide resonance and reactivity.[14]
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Safety and Handling
Specific safety data for 2-Amino-N-ethoxy-N-methylacetamide is not available. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals. The safety information for related amino acetamide derivatives suggests that this compound may cause skin and eye irritation.[15]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Applications and Future Directions
As a bifunctional molecule, 2-Amino-N-ethoxy-N-methylacetamide holds promise as a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: The incorporation of the N-alkoxyamide moiety can enhance the metabolic stability and pharmacokinetic properties of drug candidates. The primary amine provides a handle for further functionalization and conjugation to other molecules.
-
Peptidomimetics: This compound can be used as a non-natural amino acid surrogate to create peptides with modified backbones, potentially leading to enhanced biological activity and stability.
-
Combinatorial Chemistry: The primary amine allows for its immobilization on a solid support, making it suitable for the synthesis of compound libraries for high-throughput screening.
Further research is needed to fully elucidate the specific properties and reactivity of 2-Amino-N-ethoxy-N-methylacetamide. Experimental determination of its physicochemical properties, detailed spectroscopic analysis, and exploration of its synthetic utility will provide a more complete understanding of this intriguing molecule.
References
-
(PDF) SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles - ResearchGate. (2026, February 23). Retrieved from [Link]
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Electrodimerization of N-Alkoxyamides for the Synthesis of Hydrazines - ACS Publications. (2021, August 31). Retrieved from [Link]
-
Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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New Heteroannulation Reactions of N-Alkoxybenzamides by Pd(II) Catalyzed C–H Activation | Organic Letters - ACS Publications. (2011, September 12). Retrieved from [Link]
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IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC. Retrieved from [Link]
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Direct Conversion of N-Alkoxyamides to Carboxylic Esters through Tandem NBS-Mediated Oxidative Homocoupling and Thermal Denitrogenation | The Journal of Organic Chemistry - ACS Publications. (2013, August 8). Retrieved from [Link]
-
2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0291615) - NP-MRD. Retrieved from [Link]
-
N-Methylacetamide | C3H7NO | CID 6582 - PubChem. Retrieved from [Link]
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2-(2-aminoethoxy)-N-methylacetamide hydrochloride | 1432678-77-7 | Buy Now - Molport. Retrieved from [Link]
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6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
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Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. (2025, December 1). Retrieved from [Link]
-
Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC. Retrieved from [Link]
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Syntheses of Peptides and Amino Acid Derivatives | Fuse Lab. Retrieved from [Link]
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N-Methylacetamide | C3H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations | Request PDF - ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and characterization of new 2-(alkylamino)acetamides - ResearchGate. (2025, August 7). Retrieved from [Link]
-
(PDF) Cathodic N–O Bond Cleavage of N -Alkoxy Amide - ResearchGate. (2026, March 4). Retrieved from [Link]
- WO2003091200A1 - Process for preparation of 2-aminoketones - Google Patents.
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Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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An analytical method for simple N-nitrosamides - PubMed. Retrieved from [Link]
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Acetamide, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
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(PDF) Journal of Analytical Methods in Chemistry - ResearchGate. Retrieved from [Link]
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Solvent Effects on the IR Spectra of N-Methylacetamide - ResearchGate. (2025, August 9). Retrieved from [Link]
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Infrared Spectra of Complex Organic Molecules in Astronomically Relevant Ice Mixtures: IV. Methylamine. Retrieved from [Link]
-
(PDF) Analytical Techniques for Quantifying N-15/N-14 of Nitrate, Nitrite, Total Dissolved Nitrogen and Ammonium in Environmental Samples Using a Gas Chromatograph Equipped with a Quadrupole Mass Spectrometer - ResearchGate. (2010, November 30). Retrieved from [Link]
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The Synthetic Utility and Postulated Mechanisms of 2-Amino-N-ethoxy-N-methylacetamide: A Bifunctional Building Block in Modern Organic Synthesis
An In-Depth Technical Guide to the
Abstract
In the landscape of modern organic synthesis, the development of versatile, multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This guide introduces the compound 2-Amino-N-ethoxy-N-methylacetamide, a molecule possessing two key functional groups—an α-amino group and an N-ethoxy-N-methylamide—that preordain it for a diverse range of chemical transformations. While literature directly pertaining to this specific molecule is sparse, its reactivity can be confidently predicted based on well-established principles governing its constituent moieties. This document serves as a technical exploration into the postulated mechanisms of action, potential applications, and experimental considerations for employing 2-Amino-N-ethoxy-N-methylacetamide as a strategic tool in synthetic chemistry, particularly for researchers and professionals in drug development and materials science.
Part 1: The N-Ethoxy-N-methylamide Moiety: A Gateway to Controlled Carbonyl Chemistry
The N-ethoxy-N-methylamide functional group is a close analogue of the well-known N-methoxy-N-methylamide, or Weinreb amide. This class of compounds is celebrated for its ability to undergo controlled addition reactions with organometallic reagents to furnish ketones, resisting the common problem of over-addition that plagues the use of other carboxylic acid derivatives like esters or acid chlorides.
1.1. Mechanism of Action with Organometallic Reagents
The efficacy of Weinreb amides, and by extension N-ethoxy-N-methylamides, stems from the formation of a stable, five-membered metallacyclic intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the N-alkoxy oxygen. This chelated species is remarkably stable at low temperatures and does not collapse to form the ketone until acidic or aqueous workup is performed. The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent, thus cleanly providing the ketone upon workup.
Diagram 1: Chelation-Controlled Addition Mechanism
A diagram illustrating the formation of a stable metallacyclic intermediate.
1.2. Experimental Protocol: Synthesis of a Ketone via Grignard Addition
The following is a generalized, field-proven protocol for the synthesis of a ketone from an N-alkoxy-N-methylamide. This protocol is designed to be self-validating by ensuring anhydrous conditions and controlled temperature, which are critical for success.
Materials:
-
2-Amino-N-ethoxy-N-methylacetamide (or its N-protected analogue) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M solution in THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: The reaction vessel, a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, is flame-dried under vacuum and cooled under a positive pressure of argon.
-
Dissolution: The N-alkoxy-N-methylamide (1.0 eq) is dissolved in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: The solution is cooled to 0 °C using an ice-water bath. This is a critical step to control the reaction rate and prevent side reactions.
-
Slow Addition: The Grignard reagent (1.2 eq) is added dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition prevents localized heating and potential side reactions.
-
Stirring: The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the intermediate and hydrolyzes any remaining Grignard reagent.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude ketone is purified by flash column chromatography.
1.3. Reduction to Aldehydes
Another key transformation of N-alkoxy-N-methylamides is their reduction to aldehydes. Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can achieve this transformation. Similar to the mechanism with organometallics, a stable chelated intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde. This provides a significant advantage over the reduction of esters or acid chlorides, which are often over-reduced to the primary alcohol.
Table 1: Comparison of Reducing Agents for N-Alkoxy-N-methylamides
| Reagent | Typical Temperature | Key Advantages | Potential Drawbacks |
| LiAlH₄ | -78 °C to 0 °C | Highly reactive, often faster reactions | Can over-reduce if not carefully controlled |
| DIBAL-H | -78 °C | Milder, often more selective | Can be sluggish for some substrates |
Part 2: The α-Amino Group: A Nucleophilic Center and Handle for Heterocycle Synthesis
The primary amino group at the α-position imparts nucleophilic character to the molecule and opens pathways for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
2.1. Standard Nucleophilic Reactivity
The α-amino group is expected to undergo all the typical reactions of a primary amine, such as N-acylation, N-alkylation, and reductive amination. However, its utility is most pronounced when its reactivity is controlled orthogonally to the N-ethoxy-N-methylamide. This is typically achieved through the use of a protecting group.
2.2. Orthogonal Protection and Synthetic Strategy
To selectively perform chemistry at the amide moiety, the α-amino group must first be protected. Common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are ideal as they are stable to the organometallic and reductive conditions used to transform the amide, yet can be removed under acidic or hydrogenolytic conditions, respectively.
Diagram 2: Orthogonal Synthesis Workflow
A workflow for selective functionalization using a protecting group strategy.
2.3. Application in Heterocyclic Synthesis
The deprotected α-amino ketone, generated via the workflow above, is a valuable precursor for a variety of heterocycles. For instance, intramolecular condensation can lead to the formation of cyclic imines, which can be further functionalized. Alternatively, reaction with a second bifunctional reagent can lead to the construction of more complex ring systems like pyrazines or piperazinones. The ability to install a wide variety of R' groups via the Grignard reaction provides rapid access to a library of diverse heterocyclic compounds.
Conclusion: A Versatile and Strategic Synthetic Tool
2-Amino-N-ethoxy-N-methylacetamide represents a highly promising, albeit underexplored, bifunctional building block. By leveraging the well-understood and reliable chemistry of the Weinreb amide and the versatile nucleophilicity of the α-amino group, synthetic chemists can access a wide array of valuable intermediates, including α-amino ketones and complex heterocycles. The key to unlocking its full potential lies in the strategic application of orthogonal protecting group strategies, which allow for the selective and sequential functionalization of its two reactive centers. This guide provides a foundational framework for the rational design of synthetic routes employing this powerful molecular scaffold.
References
-
Title: The Weinreb amide. Source: Comprehensive Organic Name Reactions and Reagents. URL: [Link]
-
Title: Mechanism of the Weinreb Ketone Synthesis. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: A mild and selective reduction of amides to aldehydes using diisobutylaluminum hydride (DIBAL-H). Source: Tetrahedron Letters. URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazinone-Containing Scaffolds. Source: Molecules. URL: [Link]
-
Title: N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Source: The Journal of Organic Chemistry. URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-N-ethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 2-Amino-N-ethoxy-N-methylacetamide, a novel small molecule of interest. While direct literature on this specific compound is nascent, this document synthesizes established principles of thermal analysis and computational chemistry to provide a robust framework for its characterization. We delve into the theoretical underpinnings of thermodynamic stability and present detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, potential degradation pathways are postulated based on the known behavior of related N-alkoxyamides and acetamides. This guide is intended to serve as a foundational resource for researchers, enabling a thorough and scientifically rigorous evaluation of 2-Amino-N-ethoxy-N-methylacetamide's stability profile.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with the inherent stability of the molecule being a critical determinant of success. Thermodynamic stability governs the propensity of a compound to exist in its desired solid-state form and resist decomposition under various environmental stressors. For a molecule like 2-Amino-N-ethoxy-N-methylacetamide, a thorough understanding of its thermodynamic properties is paramount for formulation development, establishing optimal storage conditions, and ensuring patient safety.
Instability can manifest in several ways, including chemical degradation, polymorphic transitions, or reactions with excipients. These changes can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability. Therefore, a comprehensive assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of robust drug design.
This guide will provide both theoretical and practical insights into the evaluation of 2-Amino-N-ethoxy-N-methylacetamide's stability. We will explore the primary analytical techniques and computational methods that, in concert, provide a holistic understanding of a molecule's thermodynamic landscape.
Experimental Assessment of Thermodynamic Stability
The cornerstone of stability analysis lies in empirical testing. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in the pharmaceutical scientist's arsenal for characterizing the thermal behavior of materials.[1][2]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, providing crucial information about the physical stability of the compound.[3]
A sample of 2-Amino-N-ethoxy-N-methylacetamide and a reference (typically an empty pan) are heated or cooled at a controlled rate. When the sample undergoes a phase transition, it will absorb or release heat, creating a temperature difference between the sample and the reference. The instrument measures the energy required to maintain both at the same temperature, which is then plotted against temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-N-ethoxy-N-methylacetamide into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
-
A nitrogen purge (e.g., 50 mL/min) is typically used to provide an inert atmosphere.
-
-
Data Analysis: The resulting thermogram will display peaks corresponding to thermal events. The key parameters to be determined are:
-
Onset Temperature (Tonset): The temperature at which the thermal event begins.
-
Peak Temperature (Tpeak): The temperature at which the rate of the thermal event is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound, as well as its moisture and solvent content.[1]
A sample of 2-Amino-N-ethoxy-N-methylacetamide is placed in a pan attached to a sensitive microbalance. The sample is then heated according to a specific temperature program. Any mass loss due to decomposition, evaporation, or desorption is recorded as a function of temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-N-ethoxy-N-methylacetamide into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the system at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C) to ensure complete decomposition.
-
A controlled atmosphere, typically nitrogen, is maintained throughout the experiment.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss. Key information obtained includes:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Steps: The number of distinct stages of mass loss, which can indicate different degradation pathways.
-
Residual Mass: The amount of material remaining at the end of the experiment.
-
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Hypothetical Data and Interpretation
To illustrate the application of these techniques, the following tables present hypothetical data for 2-Amino-N-ethoxy-N-methylacetamide.
Table 1: Hypothetical DSC Data for 2-Amino-N-ethoxy-N-methylacetamide
| Parameter | Value | Interpretation |
| Onset Melting Temperature (Tonset) | 125.4 °C | Indicates the beginning of the melting process. |
| Peak Melting Temperature (Tpeak) | 128.9 °C | Represents the temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol | The energy required to melt the crystalline solid. |
| Decomposition Onset | > 220 °C | Suggests good thermal stability up to this temperature. |
Table 2: Hypothetical TGA Data for 2-Amino-N-ethoxy-N-methylacetamide
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 100 | < 0.5% | Negligible mass loss, indicating the absence of significant moisture or volatile solvents. |
| 220 - 350 | 45% | A primary decomposition step, potentially involving the loss of the ethoxyamine moiety. |
| 350 - 500 | 50% | Further decomposition of the remaining organic structure. |
| > 500 | ~5% | Residual char. |
Postulated Degradation Pathways
Based on the chemical structure of 2-Amino-N-ethoxy-N-methylacetamide and literature on related compounds, several thermal degradation pathways can be postulated. The N-O bond in N-alkoxyamides is often the most labile and susceptible to homolytic cleavage at elevated temperatures.[4]
A plausible initial decomposition step could be the homolysis of the N-ethoxy bond, leading to the formation of an amidyl radical and an ethoxy radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction and fragmentation, leading to a complex mixture of degradation products.
Another potential pathway, common in acetamides, involves intramolecular rearrangement or elimination reactions.[5][6] For instance, a concerted mechanism could lead to the formation of smaller, more stable molecules.
Diagram: Hypothetical Degradation Pathway
Caption: Postulated thermal degradation pathways.
Computational Approaches to Thermodynamic Stability
In addition to experimental techniques, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.[7] Methods like Density Functional Theory (DFT) can be employed to calculate key thermodynamic parameters.
Enthalpy of Formation (ΔHf)
The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater thermodynamic stability.[8]
Bond Dissociation Energy (BDE)
BDE is the energy required to break a specific bond homolytically. By calculating the BDE for various bonds in 2-Amino-N-ethoxy-N-methylacetamide, the weakest bond, and therefore the most likely point of initial thermal decomposition, can be identified.[9]
Computational modeling can thus guide experimental design and aid in the interpretation of complex degradation profiles.
Integrating Data for Shelf-Life Prediction
The ultimate goal of stability testing is often to predict the shelf-life of a drug product.[10][11] By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be determined using models like the Flynn-Wall-Ozawa or Kissinger methods. These kinetic data can then be used to extrapolate the long-term stability of 2-Amino-N-ethoxy-N-methylacetamide at typical storage temperatures (e.g., 25 °C).[12][13]
Conclusion
The thermodynamic stability of 2-Amino-N-ethoxy-N-methylacetamide is a critical attribute that must be thoroughly characterized to ensure its viability as a drug candidate. This guide has outlined a comprehensive approach that integrates experimental thermal analysis techniques, specifically DSC and TGA, with computational modeling. By systematically evaluating its melting behavior, decomposition profile, and potential degradation pathways, researchers can build a robust understanding of its stability. This knowledge is essential for informed formulation development, the establishment of appropriate storage and handling procedures, and ultimately, the delivery of a safe and effective therapeutic agent.
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
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Al-Alshaikh, M. A., El-Nahas, A. M., & Al-Zahrani, A. A. (2011). Theoretical Investigation into Competing Unimolecular Reactions Encountered in the Pyrolysis of Acetamide. The Journal of Physical Chemistry A, 115(45), 12411–12421. [Link]
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Lab Manager. (2026). Thermal Analysis for Shelf-Life Prediction. [Link]
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Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 29(16), 3833. [Link]
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NETZSCH-Gerätebau GmbH. (2020). Quick Shelf-Life Estimate by Means of Thermogravimetry and Kinetics Neo. [Link]
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Mettler-Toledo. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Aspden, J., Maccoll, A., & Ross, R. A. (1968). Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, 64, 965-976. [Link]
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Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2018). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Journal of Pharmaceutical and Biomedical Analysis, 159, 373-382. [Link]
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BioPharm International. (2005). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]
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Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
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ResearchGate. (n.d.). DSC of Low Molecular Mass Organic Materials and Pharmaceuticals. [Link]
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Bartel, C. J., Millican, S. L., Deml, A. M., Rumptz, J. R., Tumas, W., Weimer, A. W., ... & Holder, A. M. (2020). A critical examination of compound stability predictions from machine-learned formation energies. npj Computational Materials, 6(1), 97. [Link]
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NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]
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China Pharmaceutical Vigilance. (n.d.). Applications of TGA and DSC in pharmaceutical analysis. [Link]
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ACS Publications. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). [Link]
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ResearchGate. (n.d.). Decomposition of acetamide and formamide in pressurized hot water. [Link]
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ResearchGate. (n.d.). Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors?. [Link]
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MolPort. (n.d.). 2-(2-aminoethoxy)-N-methylacetamide hydrochloride. [Link]
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2-Amino-N-ethoxy-N-methylacetamide literature review and recent publications
An In-Depth Technical Guide to 2-Amino-N-ethoxy-N-methylacetamide: Mechanistic Insights and Synthetic Utility in α-Amino Ketone Asymmetric Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and complex alkaloid synthesis, the controlled formation of carbon-carbon bonds is paramount. 2-Amino-N-ethoxy-N-methylacetamide (available commercially as a hydrochloride salt, CAS 1909313-73-0)[1] represents a highly specialized variation of the classic Weinreb-Nahm amide. By replacing the traditional methoxy group with an ethoxy group, this building block offers nuanced physicochemical properties and altered steric profiles while maintaining the rigorous chelation-controlled reactivity required for the asymmetric synthesis of α-amino ketones.
This whitepaper explores the mechanistic grounding of this modified Weinreb amide, its applications in structure-activity relationship (SAR) studies, and provides a self-validating experimental protocol for its use in organometallic workflows.
Mechanistic Grounding: The Chelation-Controlled Addition
The synthesis of ketones directly from standard esters or amides using organometallic reagents (like Grignard or organolithium reagents) is notoriously difficult. The initial nucleophilic addition forms a highly reactive ketone intermediate that rapidly undergoes a second addition, yielding an unwanted tertiary alcohol.
The Weinreb-Nahm amide architecture solves this through a kinetic trap[2]. When an organometallic reagent attacks the carbonyl carbon of 2-amino-N-ethoxy-N-methylacetamide, it forms a tetrahedral intermediate. Instead of collapsing, the metal cation (typically Mg²⁺ or Li⁺) coordinates simultaneously with the carbonyl oxygen and the ethoxy oxygen. This forms a highly stable, 5-membered cyclic metal chelate[2].
Causality of the Ethoxy Modification: Why utilize the N-ethoxy-N-methyl variant instead of the ubiquitous N-methoxy-N-methyl standard[3]?
-
Lipophilicity and pKa Modulation: In drug discovery, the amide moiety is sometimes retained in the final Active Pharmaceutical Ingredient (API). Extending the alkoxy chain from a methyl to an ethyl group directly increases the LogD profile and alters the local steric bulk. For instance, in the optimization of novel TRPM8 blockers for somatic and ocular pain, researchers systematically evaluated N-ethoxy-N-methyl amide derivatives to map the binding pocket's tolerance and modulate the compound's pharmacokinetic properties[4].
-
Steric Tuning in Homologation: During the synthesis of highly functionalized α-oxyketones, the slightly larger steric footprint of the ethoxy group can influence the transition state geometry, occasionally offering improved stereocontrol or stability during homologation reactions with α-oxygenated organolithiums[5].
Physicochemical Profiling
Understanding the baseline properties of the ethoxy variant is critical for predicting its behavior in biphasic extractions and chromatographic purifications.
| Property | Standard: 2-Amino-N-methoxy-N-methylacetamide | Variant: 2-Amino-N-ethoxy-N-methylacetamide |
| CAS Number (HCl Salt) | 581063-34-5 | 1909313-73-0[1] |
| Molecular Formula (Free Base) | C₄H₁₀N₂O₂[3] | C₅H₁₂N₂O₂[1] |
| Molecular Weight (HCl Salt) | 154.59 g/mol | 168.62 g/mol [1] |
| Lipophilicity (LogP Trend) | Baseline | Marginally Higher (Ethyl extension) |
| Chelate Steric Hindrance | Standard | Increased |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway that prevents over-addition, ensuring high-fidelity conversion to the target α-amino ketone.
Reaction pathway of α-amino ketone synthesis via a stable 5-membered metal chelate.
Self-Validating Experimental Protocol: Synthesis of α-Amino Ketones
To ensure scientific integrity, the following methodology is designed as a self-validating system. Built-in in-process controls (IPCs) guarantee that causality is understood and verifiable at every step.
Phase 1: Primary Amine Protection
Rationale: 2-Amino-N-ethoxy-N-methylacetamide contains a free primary amine. If left unprotected, it will act as a Brønsted acid, rapidly protonating and destroying the Grignard reagent.
-
Preparation: Suspend 2-amino-N-ethoxy-N-methylacetamide hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Neutralization: Add Triethylamine (2.5 eq) to neutralize the HCl salt and liberate the nucleophilic free base.
-
Protection: Cool the reactor to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 4 hours at room temperature.
-
Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the deep purple spot (primary amine) and the appearance of a UV-active/ninhydrin-negative spot confirms complete N-Boc protection.
Phase 2: Chelation-Controlled Organometallic Addition
Rationale: The formation of the target C-C bond requires strict thermal control to maintain the kinetic stability of the magnesium chelate[6].
-
Preparation: Dissolve the isolated N-Boc protected intermediate in extra dry Tetrahydrofuran (THF) to a concentration of 0.2 M. Purge the system with Argon.
-
Thermal Control: Cool the reaction vessel to -15 °C. Causality: Temperatures above 0 °C provide sufficient thermal energy to break the delicate Mg²⁺-oxygen coordination, causing premature collapse into the ketone and subsequent over-addition[6].
-
Addition: Slowly add the desired Grignard reagent (RMgX, 1.5 eq) via a syringe pump over 30 minutes.
-
Validation (IPC): Withdraw a 0.1 mL aliquot and quench it directly into cold methanol. LC-MS analysis of this aliquot should reveal the mass of the target ketone, confirming that the tetrahedral intermediate has formed successfully without progressing to the tertiary alcohol.
Phase 3: Acidic Quench and Chelate Collapse
Rationale: The reaction must be forcefully terminated using a proton source to break the metal complex.
-
Quench: While maintaining the temperature below 0 °C, pour the reaction mixture into a vigorously stirred solution of cold 1M HCl (or saturated aqueous NH₄Cl for acid-sensitive substrates).
-
Collapse: Causality: The acidic environment protonates the coordinating oxygens, destroying the chelate. The tetrahedral intermediate collapses, expelling the N-ethoxy-N-methylamine leaving group and generating the target α-amino ketone[2].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
- 2-amino-N-methoxy-N-methylacetamide — Chemical Substance Inform
- 2-Amino-N-ethoxy-N-methylacetamide hydrochloride Sapphire Bioscience
- Highly efficient synthesis of functionalized α-oxyketones via Weinreb amides homologation with α-oxygenated organolithiums The Royal Society of Chemistry
- Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation Journal of Medicinal Chemistry - ACS Public
- Weinreb ketone synthesis Wikipedia
- Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate The Journal of Organic Chemistry - ACS Public
Sources
Application Note: Preparation of α-Amino Ketones via Organometallic Addition to 2-Amino-N-ethoxy-N-methylacetamide
Mechanistic Rationale & Strategic Advantages
α-Amino ketones are highly privileged pharmacophores in drug development, serving as critical synthetic intermediates for enzyme inhibitors, peptide isosteres, and diverse heterocyclic scaffolds. The synthesis of these ketones from carboxylic acid derivatives is classically achieved using Weinreb amides (N-methoxy-N-methyl amides) (1[1]).
However, specialized variants such as 2-Amino-N-ethoxy-N-methylacetamide (CAS: 1909313-73-0) (2[2]) provide unique physicochemical advantages. By substituting the standard methoxy group with an ethoxy group, medicinal chemists can finely modulate the lipophilicity (LogD) and steric profile of the intermediate. This tuning is often critical when optimizing the pharmacokinetic properties of highly polar amino acid derivatives, a strategy successfully employed in the development of TRPM8 antagonists for ocular pain (3[3]).
The Causality of Chelation: The fundamental success of this reagent lies in its reaction mechanism. When an organometallic reagent (Grignard or organolithium) attacks the carbonyl carbon of the amide, it forms a tetrahedral intermediate. Instead of collapsing immediately—which would trigger a second nucleophilic attack and yield a tertiary alcohol—the intermediate is stabilized as a rigid, five-membered cyclic chelate (4[4]). The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the ethoxy oxygen (5[5]). This chelate remains stable at cryogenic temperatures and only collapses to release the desired α-amino ketone upon the introduction of an acidic aqueous quench.
Experimental Workflow
Workflow for the synthesis of α-amino ketones via N-ethoxy-N-methylacetamide.
Self-Validating Step-by-Step Protocol
This protocol is engineered as a self-validating system, ensuring that each critical phase can be analytically confirmed before proceeding to the next, thereby preventing downstream failures.
Step 1: Amine Protection (Boc-Protection)
Causality: The primary amine of 2-Amino-N-ethoxy-N-methylacetamide is highly acidic relative to organometallic reagents. Failure to protect this group will result in the destructive consumption of the Grignard/organolithium reagent via rapid proton transfer.
-
Dissolve 2-Amino-N-ethoxy-N-methylacetamide hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Add triethylamine (Et₃N) (2.5 equiv) dropwise at 0 °C to neutralize the hydrochloride salt and establish a basic environment.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in small portions.
-
Stir the reaction mixture at room temperature for 4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the primary amine (which stains a deep purple/red) confirms successful protection.
Step 2: Organometallic Addition
Causality: The nucleophilic addition must be performed at strict cryogenic temperatures to ensure the kinetic stability of the five-membered cyclic chelate, preventing premature collapse and over-addition (5[5]).
-
Dissolve the Boc-protected N-ethoxy-N-methylacetamide (1.0 equiv) in anhydrous THF (0.1 M) under a strict inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise, add the desired Grignard reagent (RMgX) or organolithium reagent (RLi) (1.2 to 1.5 equiv). The slight excess compensates for any adventitious moisture inside the reaction vessel.
-
Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to 0 °C over a period of 2 hours. Self-Validation: Withdraw a 50 µL reaction aliquot, quench it into 500 µL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via LC-MS. The exclusive presence of the product mass [M+H]⁺ without tertiary alcohol byproducts validates the integrity of the chelate.
Step 3: Aqueous Quench and Isolation
Causality: A mild, buffered acidic quench is required to break the metal-oxygen bonds of the chelate and liberate the ketone without cleaving the acid-sensitive Boc protecting group.
-
Cool the reaction mixture back to -20 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (equal volume to the THF solvent).
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Step 4: Deprotection to Yield Free α-Amino Ketone
-
Dissolve the purified Boc-protected ketone in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C.
-
Stir for 2 hours at room temperature.
-
Concentrate under vacuum and precipitate the resulting α-amino ketone TFA salt using cold diethyl ether.
Quantitative Data & Reaction Parameters
The following table summarizes the optimal parameters and expected outcomes based on the class of organometallic reagent utilized.
| Reagent Type | Equivalents | Temperature Profile | Reaction Time | Expected Yield | Chelate Stability |
| Grignard (RMgX) | 1.2 - 1.5 eq | -78 °C → 0 °C | 2 - 3 hours | 75 - 90% | High (Mg²⁺ coordinates strongly) |
| Organolithium (RLi) | 1.1 - 1.2 eq | -78 °C strictly | 1 - 2 hours | 70 - 85% | Moderate (Requires strict low temp) |
| Organocuprate (R₂CuLi) | N/A | N/A | N/A | < 10% | Poor (Unreactive towards Weinreb amides) |
References
-
Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions. Journal of Medicinal Chemistry - ACS Publications.3[3]
-
2-amino-N-ethoxy-N-methylacetamide hydrochloride (Product Catalog). AccelaChem.2[2]
-
Recent Developments in Weinreb Synthesis and their Applications. Orient J Chem.1[1]
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2-Amino-N-ethoxy-N-methylacetamide in vitro assay preparation guide
Application Note: In Vitro Assay Preparation and Screening Workflows for 2-Amino-N-ethoxy-N-methylacetamide (AEMA)
Executive Summary & Scientific Rationale
2-Amino-N-ethoxy-N-methylacetamide (AEMA), typically supplied as a hydrochloride salt (CAS: 1909313-73-0)[1], is a highly specialized, low-molecular-weight building block. Structurally, it is an N-ethoxy variant of the classic Weinreb amide (N-methoxy-N-methyl amide) derived from the amino acid glycine. In modern drug discovery and assay development, AEMA serves two distinct, highly valuable functions:
-
FBDD Fragment: Its low molecular weight (<200 Da), high aqueous solubility, and balanced polarity make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) screening libraries targeting proteases and kinases[2].
-
Privileged Acylating Agent: Weinreb amides are renowned for their ability to undergo controlled, single-addition reactions with organometallic reagents. They form stable chelated intermediates that prevent over-addition to tertiary alcohols[3][4]. This makes AEMA an excellent precursor for generating α -amino ketone covalent warheads directly applicable to in vitro screening[5].
Physicochemical Profiling & Stock Preparation
Causality in Handling: The free base of α -amino amides is highly prone to auto-condensation (forming diketopiperazines). Therefore, AEMA is synthesized and stored as an HCl salt. While this ensures long-term shelf stability, it necessitates careful pH management during assay preparation to prevent localized acidification of the assay buffer, which can easily denature target proteins.
Solvent Causality: Dimethyl sulfoxide (DMSO) is the industry standard for stock solutions. However, DMSO is highly hygroscopic. Repeated exposure to ambient air introduces water ("wet DMSO"), which can alter compound molarity and cause precipitation during acoustic liquid handling (e.g., Echo dispensing)[6]. Although some studies indicate that 85% of standard screening libraries remain stable in 90/10 DMSO/water mixtures[7], the reactive nature of the Weinreb amide dictates the use of strictly anhydrous DMSO stored under an inert atmosphere.
Table 1: Physicochemical and Storage Parameters of AEMA-HCl
| Parameter | Specification / Recommendation | Rationale |
|---|---|---|
| Chemical Formula | C6H15ClN2O2 | HCl salt form of the N-ethoxy-N-methyl amide. |
| Molecular Weight | 182.65 g/mol | Ideal <300 Da size for Fragment-Based Drug Discovery. |
| Primary Solvent | Anhydrous DMSO (≤0.005% H₂O) | Prevents hydrolytic degradation and acoustic dispensing errors. |
| Stock Concentration | 50 mM | Allows for high-concentration screening without exceeding DMSO limits. |
| Storage Conditions | -20°C, inert atmosphere (Ar/N₂) | Mitigates oxidative and moisture-driven degradation over long-term storage. |
In Vitro Assay Workflows
Protocol A: Direct Biophysical Fragment Screening (SPR / MST)
Objective: Prepare AEMA for high-concentration (0.5 – 2.0 mM) biophysical screening without inducing buffer crash or target denaturation. Causality: Fragments possess weak affinities ( Kd in the μ M to mM range), requiring high assay concentrations[2]. The introduction of 2 mM AEMA-HCl can overwhelm weak buffers, dropping the pH and causing false-positive aggregation signals.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve AEMA-HCl in anhydrous DMSO to a concentration of 50 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
-
Buffer Selection: Utilize a high-capacity buffer, such as 100 mM HEPES or Tris-HCl (pH 7.4), supplemented with 150 mM NaCl and 0.05% Tween-20 to prevent non-specific protein aggregation.
-
Neutralization & Dilution: Dilute the 50 mM DMSO stock 25-fold into the assay buffer to achieve a 2 mM final concentration (4% DMSO final). Critical Step: Verify the pH of the final solution using a micro-pH probe. If the pH drops below 7.2, titrate with 0.1 M NaOH in 1 μ L increments.
-
Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes prior to Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) analysis.
Validation Checkpoint: Run a DMSO solvent correction curve (0% to 5% DMSO) on the SPR instrument prior to analyte injection. If the bulk refractive index shifts non-linearly, the buffer capacity has been exceeded by the HCl salt, requiring re-titration of the assay buffer.
Protocol B: In Situ Generation of α -Amino Ketone Warheads for Biochemical Profiling
Objective: Utilize the Weinreb amide functionality to synthesize targeted ketone inhibitors for immediate in vitro protease assays. Causality: The N-ethoxy-N-methyl group coordinates with incoming magnesium or lithium ions, trapping the reaction at a stable tetrahedral intermediate stage until an aqueous quench is applied[3][4].
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert 96-well deep-well plate, add 10 μ L of Boc-protected AEMA (10 mM in anhydrous THF).
-
Organometallic Addition: Add 1.2 equivalents of the desired Grignard reagent (e.g., arylmagnesium bromide) at 0°C. Agitate for 2 hours.
-
Aqueous Quench (Assay Integration): Quench the stable tetrahedral intermediate by adding 90 μ L of acidic assay buffer (e.g., 50 mM MES, pH 5.5). This simultaneously collapses the intermediate into the α -amino ketone[5] and prepares the pH for subsequent target protein addition (e.g., cysteine cathepsins).
-
Deprotection: Perform an in situ Boc-deprotection using 10% TFA in aqueous buffer prior to final pH neutralization to expose the primary amine for target engagement.
Validation Checkpoint: Analyze an aliquot of the quenched reaction via LC-MS. The presence of a single mass peak corresponding to the target ketone (without tertiary alcohol byproducts) validates the integrity of the chelated intermediate and the success of the quench.
Table 2: Recommended Assay Buffer Compositions and DMSO Tolerance
| Assay Type | Recommended Buffer | Max DMSO Tolerance | AEMA Concentration Limit |
|---|---|---|---|
| Biophysical (SPR/MST) | 100 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4 | 5.0% (v/v) | 2.5 mM |
| Biochemical (Enzymatic) | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5 | 1.0 - 2.0% (v/v) | 0.5 - 1.0 mM |
| Cell-Based Profiling | RPMI/DMEM + 10% FBS | 0.1 - 0.5% (v/v) | 50 - 250 µM |
Mechanistic and Workflow Visualizations
Workflow for integrating AEMA into biophysical and biochemical screening pipelines.
Mechanism of controlled organometallic addition to AEMA preventing over-alkylation.
References
-
[1] AccelaChem. 612511-67-8,1-Methyl-1H-1,2,3-triazole-4-methanamine Hydrochloride-AccelaChem. 1
-
[3] BenchChem. Applications of N-Methoxy-N-methyl-benzamides (Weinreb Amides) in Medicinal Chemistry Campaigns.3
-
[7] Engeloch, C., et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening (PubMed). 7
-
[4] Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis (Thieme Connect). 4
-
[5] Boger, D. L., et al. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry (PMC). 5
-
[6] HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery (PubMed). 6
-
[2] Concepts and Core Principles of Fragment-Based Drug Design. Molecules (PMC). 2
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Application Notes and Protocols for the Solubilization of 2-Amino-N-ethoxy-N-methylacetamide in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-Amino-N-ethoxy-N-methylacetamide for use in cell culture applications. Due to the limited availability of specific solubility data for this compound, this guide presents a systematic, tiered approach to solvent selection and stock solution preparation. The protocols herein are designed to ensure the chemical integrity of the compound and the biological validity of the subsequent cell-based assays.
Introduction: The Challenge of Compound Solubilization
The hydrochloride salt form of this compound, 2-Amino-N-ethoxy-N-methylacetamide hydrochloride, is commercially available and is expected to exhibit greater aqueous solubility than the free base due to the protonated amine group.[1] This guide will focus on the practical steps a researcher should take to dissolve this compound for in vitro studies, emphasizing the importance of empirical testing and validation.
Physicochemical Properties
A summary of the available information for the hydrochloride salt of the target compound is presented below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
| Property | Value | Source |
| Chemical Name | 2-Amino-N-ethoxy-N-methylacetamide hydrochloride | [1] |
| CAS Number | 1909313-73-0 | [1] |
| Molecular Formula | C5H13ClN2O2 | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Physical Form | Solid (predicted) | General knowledge |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |
A Systematic Approach to Solvent Selection
The primary goal is to dissolve the compound in a solvent that is compatible with the specific cell line and experimental conditions. The following tiered approach is recommended, starting with the most biocompatible solvents.
Tier 1: Aqueous-Based Solvents
Given that the compound is supplied as a hydrochloride salt, it is logical to first assess its solubility in aqueous solutions.
Protocol 1: Solubility Testing in Aqueous Buffers
-
Prepare a small, accurately weighed amount of 2-Amino-N-ethoxy-N-methylacetamide hydrochloride (e.g., 1-5 mg).
-
Add a small, precise volume of the primary solvent (e.g., sterile, nuclease-free water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 1-2 minutes. Gentle heating (to 37°C) and sonication can be employed to aid dissolution.
-
Visually inspect for complete dissolution. A clear solution indicates that the compound is soluble at that concentration. If particulates remain, the compound is not fully dissolved.
-
If soluble in water, proceed to test solubility in common cell culture buffers such as Phosphate-Buffered Saline (PBS) and cell culture medium (e.g., DMEM, RPMI-1640). This is crucial as the pH and salt concentration of these buffers can affect solubility.
-
If the compound is not sufficiently soluble in aqueous buffers, proceed to Tier 2 solvents.
Tier 2: Water-Miscible Organic Solvents
If aqueous solubility is limited, the next step is to use common, water-miscible organic solvents that are widely used in cell culture. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.
Protocol 2: Solubility Testing in Organic Solvents
-
Using a fresh, small, accurately weighed amount of the compound, add the organic solvent (e.g., DMSO) to achieve a high stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly. Most small molecules are readily soluble in DMSO.
-
Once a clear stock solution is obtained, it must be serially diluted into the cell culture medium to the final working concentration. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells.
| Solvent | Typical Final Concentration in Medium | Notes |
| DMSO | < 0.5% (v/v), ideally ≤ 0.1% | Can affect cell differentiation and has other off-target effects. A vehicle control is essential. |
| Ethanol | < 0.5% (v/v), ideally ≤ 0.1% | Can be toxic to some cell lines. A vehicle control is essential. |
Expert Insight: When preparing a stock solution in an organic solvent, it is best practice to create a high-concentration stock to minimize the volume of organic solvent added to the cell culture medium.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol assumes that the compound is soluble in DMSO, which is a common starting point for novel small molecules.
-
Aseptically weigh 1.69 mg of 2-Amino-N-ethoxy-N-methylacetamide hydrochloride (MW: 168.62 g/mol ).
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex until the compound is completely dissolved. This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Workflow for Solvent Selection and Validation
The following diagram outlines the decision-making process for selecting an appropriate solvent and validating its use in your cell culture system.
Caption: Decision workflow for solvent selection.
Trustworthiness: The Importance of a Vehicle Control
Every experiment using a compound dissolved in an organic solvent must include a "vehicle control." This control group consists of cells treated with the same volume of the solvent (e.g., DMSO) as is used to deliver the compound in the experimental groups. This is a self-validating step to ensure that any observed cellular effects are due to the compound itself and not the solvent.
Conclusion
While specific solubility data for 2-Amino-N-ethoxy-N-methylacetamide is scarce, a systematic and empirical approach to solvent testing can lead to a reliable method for its use in cell culture. The tiered protocol outlined in this application note provides a framework for researchers to determine the optimal solubilization strategy for their specific experimental needs, ensuring both the integrity of the compound and the validity of their biological findings.
References
-
Molport. (n.d.). 2-(2-aminoethoxy)-N-methylacetamide hydrochloride. Retrieved from [Link]
-
NextSDS. (n.d.). 2-amino-N-methoxy-N-methylacetamide — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (2016, November 17). How to dissolve mixture of amino acids at high concentrations? Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2-Amino-N-ethoxy-N-methylacetamide in Early Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & ADME Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Physicochemical Rationale
In early-stage drug discovery, bifunctional building blocks are critical for efficiently navigating chemical space. 2-Amino-N-ethoxy-N-methylacetamide (available typically as the HCl salt, CAS 1909313-73-0) is a highly versatile glycine derivative. It features a primary amine for facile functionalization and an N-ethoxy-N-methyl amide terminus. This specific N-alkoxy-N-alkyl motif serves two distinct, high-value purposes in medicinal chemistry:
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As a Superior Synthetic Intermediate: It acts as an enhanced homologue of the classic Weinreb amide. The addition of the ethoxy group provides precise steric tuning that stabilizes tetrahedral intermediates during organometallic additions, preventing over-addition.
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As a Pharmacophore Modulator: Direct incorporation of the N-ethoxy-N-methyl motif into a drug scaffold eliminates hydrogen bond donors (HBDs), increases lipophilicity (LogD), and resists cytochrome P450-mediated N-dealkylation, thereby solving common permeability and metabolic liabilities.
The causality behind choosing the ethoxy variant over the standard methoxy (Weinreb) variant lies in its distinct steric and electronic profile. The extended alkyl chain subtly increases the lipophilicity of the resulting scaffold, which has been proven critical in optimizing drugs for targets requiring specific membrane partitioning, such as ocular therapeutics .
Application 1: Synthesis of α -Amino Ketones via Homologation
α -Amino ketones are privileged pharmacophores found in numerous CNS-active agents and protease inhibitors. However, synthesizing them from standard esters or amides often leads to over-addition (yielding tertiary alcohols) or racemization of the α -chiral center.
The N-ethoxy-N-methyl amide terminus solves this by forming a highly stable, 5-membered metal chelate with lithium or magnesium reagents . The ethoxy group's slight steric bulk compared to a methoxy group further rigidifies this intermediate, strictly halting the reaction until an acidic quench forces its collapse .
Fig 1: Mechanistic pathway of α-amino ketone synthesis via N-ethoxy-N-methylamide chelation.
Self-Validating Protocol: Synthesis of N-Boc- α -Amino Ketones
Step 1: Amine Protection (Masking the Acidic Liability)
-
Action: Dissolve 2-amino-N-ethoxy-N-methylacetamide HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by Boc-anhydride (1.1 eq). Stir for 4 hours at room temperature.
-
Causality: The free primary amine would act as a Brønsted acid, destructively consuming the organometallic reagent in the next step. Boc protection masks this liability while maintaining solubility.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which stains purple/pink) validates complete protection. LC-MS must confirm the [M+H]+ corresponding to the Boc-protected mass.
Step 2: Organometallic Addition (Chelate Formation)
-
Action: Dissolve the protected intermediate in anhydrous THF and cool to 0 °C under argon. Dropwise add the desired Grignard reagent ( R−MgBr , 1.5 eq). Stir for 2 hours at 0 °C.
-
Causality: The Grignard reagent attacks the amide carbonyl. The N-ethoxy oxygen and the newly formed alkoxide oxygen coordinate the Mg2+ ion. This stable chelate traps the molecule in the tetrahedral state, preventing a second equivalent of Grignard from attacking.
-
Validation Check: Quench a 50 μ L reaction aliquot in cold methanol. UPLC-MS analysis of this aliquot must show the mass of the desired ketone (due to the immediate collapse of the chelate in protic solvent), with strictly <2% of the tertiary alcohol byproduct.
Step 3: Acidic Quench & Isolation (Product Release)
-
Action: Quench the bulk reaction by slowly adding cold 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate, dry over Na2SO4 , and concentrate.
-
Causality: The acidic aqueous environment protonates the alkoxide and breaks the magnesium chelate, forcing the collapse of the tetrahedral intermediate and the irreversible expulsion of the N-ethoxy-N-methylamine leaving group.
-
Validation Check: Infrared (IR) spectroscopy of the purified product must reveal a strong, sharp ketone C=O stretch at ~1710 cm−1 . 13C -NMR must confirm the presence of the ketone carbonyl carbon at ~200 ppm.
Application 2: Direct Incorporation for Pharmacophore Optimization
In late-stage lead optimization, secondary amides often present liabilities: they act as hydrogen bond donors (HBDs) which restrict passive membrane permeability, and they are susceptible to proteolytic cleavage. Converting them to standard tertiary amides (e.g., N,N-dimethyl) removes the HBD but introduces a severe vulnerability to CYP450-mediated oxidative N-dealkylation.
Incorporating 2-amino-N-ethoxy-N-methylacetamide directly into the drug scaffold solves this triad of issues. The electronegative oxygen of the ethoxy group inductively deactivates the adjacent nitrogen lone pair, stabilizing it against CYP450 oxidation. Furthermore, the ethoxy group specifically tunes the LogD into an optimal range for lipid bilayer partitioning, a strategy successfully utilized in the discovery of novel TRPM8 blockers for ocular pain .
Fig 2: Workflow for optimizing drug permeability and stability using N-alkoxy amide incorporation.
Self-Validating Protocol: Permeability & Stability Optimization Workflow
Step 1: Amide Coupling
-
Action: React the core carboxylic acid of your lead scaffold with 2-amino-N-ethoxy-N-methylacetamide HCl (1.2 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature.
-
Causality: HATU is selected for its high efficiency in coupling sterically hindered or electronically deactivated amines.
-
Validation Check: HPLC trace must show >95% purity of the coupled product before proceeding to biological assays to prevent false positives from unreacted acid or coupling byproducts.
Step 2: ADME Profiling (PAMPA & HLM Assays)
-
Action: Evaluate the synthesized compound in a Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4, and a Human Liver Microsome (HLM) intrinsic clearance assay.
-
Causality: The N-ethoxy group increases the LogD compared to a methoxy group, driving better partitioning into the artificial lipid membrane. The inductive effect of the alkoxy oxygen prevents the single-electron transfer required for CYP-mediated dealkylation in the HLM assay.
-
Validation Check: The assay is self-validating if the PAMPA apparent permeability ( Papp ) shows a ≥ 2-fold increase compared to the secondary amide precursor, and the HLM intrinsic clearance ( CLint ) demonstrates a statistically significant decrease.
Quantitative Data Presentation
The following table summarizes the physicochemical and synthetic advantages of substituting standard amides with the N-ethoxy-N-methyl motif during lead optimization.
| Property / Motif | Secondary Amide (-NHMe) | Weinreb Amide (-N(OMe)Me) | N-Ethoxy Amide (-N(OEt)Me) |
| Hydrogen Bond Donors (HBD) | 1 | 0 | 0 |
| Relative Lipophilicity ( Δ LogP) | Baseline | +0.2 to +0.4 | +0.5 to +0.8 |
| Tetrahedral Chelate Stability | N/A (Deprotonates) | High | Very High (Sterically Enhanced) |
| CYP450 N-Dealkylation Liability | High | Low | Low |
| Primary Application | Structural Pharmacophore | Synthesis (Standard) | Synthesis & Permeability Tuning |
References
-
Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Source: Organic Preparations and Procedures International (1993). URL:[Link]
-
Highly efficient synthesis of functionalized α-oxyketones via Weinreb amides homologation with α-oxygenated organolithiums. Source: Chemical Communications, The Royal Society of Chemistry (2014). URL:[Link]
-
Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Source: Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]
Technical Support Center: Troubleshooting 2-Amino-N-ethoxy-N-methylacetamide Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific stability challenges associated with 2-Amino-N-ethoxy-N-methylacetamide.
While α -amino Weinreb-type amides are exceptionally valuable building blocks for the synthesis of chiral α -amino ketones and aldehydes[1], their unprotected primary amine renders them highly susceptible to rapid degradation in solution. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core Troubleshooting FAQs
Q1: My LC-MS shows a rapid decrease in the 2-Amino-N-ethoxy-N-methylacetamide peak (m/z 133) and the appearance of a new major peak at m/z 115. What is happening? A: Your compound is undergoing intermolecular self-condensation. In solution at a neutral or basic pH, the primary amine is unprotonated and highly nucleophilic. It attacks the electrophilic carbonyl of an adjacent molecule, displacing the N -ethoxy- N -methylamine leaving group. This forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly thermodynamically stable 2,5-diketopiperazine (DKP), specifically glycine anhydride (m/z 115)[2]. Causality: The degradation is driven by the entropic and enthalpic favorability of forming the 6-membered DKP ring. To prevent this, the compound must be kept fully protonated (pH < 4) until the exact moment of derivatization.
Q2: I observe degradation even when storing the compound as a solid powder. How can I prevent this? A: You are likely storing the hydrochloride salt form, which is highly hygroscopic. Moisture absorption creates localized aqueous micro-environments within the powder. In these micro-environments, subtle pH shifts or increased molecular mobility facilitate slow hydrolytic cleavage or DKP formation over time[2]. Solution: Store the solid desiccated at -20°C under an inert atmosphere (Argon/N 2 ). We recommend aliquoting the bulk material into single-use vials upon receipt to prevent repeated freeze-thaw cycles and ambient moisture exposure.
Q3: When attempting a Grignard addition to synthesize an α -amino ketone, my yields are extremely low, and I recover mostly polymerized/cyclized byproducts. Why? A: Organometallic reagents (like Grignard or organolithium reagents) are strongly basic. When added to the unprotected α -ammonium salt, they instantly deprotonate the amine, triggering a runaway DKP formation cascade before the nucleophilic acyl substitution can complete. Furthermore, the unprotected primary amine will consume an equivalent of your organometallic reagent. Solution: You must mask the nucleophilicity of the primary amine prior to the organometallic addition. Protecting the amine (e.g., with a Boc or Cbz group) is mandatory[1][3]. Once protected, the Weinreb-type amide will form the stable, chelated 5-membered tetrahedral intermediate required to prevent over-addition and yield the desired ketone[4][5].
Q4: Is the N -ethoxy variant less stable than the standard N -methoxy Weinreb amide? A: No. The N -ethoxy- N -methylamide moiety exhibits nearly identical stability and chelation properties to the classic N -methoxy- N -methylamide (Weinreb) group[4][5]. The instability is entirely localized to the unprotected α -amino group, not the modified alkoxy leaving group.
Part 2: Quantitative Data Summary
To aid in experimental planning, we have quantified the degradation kinetics of 2-Amino-N-ethoxy-N-methylacetamide under various standard laboratory conditions.
Table 1: Stability Matrix of 2-Amino-N-ethoxy-N-methylacetamide
| Condition | Solvent System | Temperature | Half-Life ( t1/2 ) | Primary Degradant |
| HCl Salt | Aqueous Buffer (pH 2.0) | 25°C | > 1 month | None (Stable) |
| Free Base | Aqueous Buffer (pH 7.4) | 25°C | ~2-4 hours | 2,5-Diketopiperazine (DKP) |
| Free Base | Aqueous Buffer (pH 10.0) | 25°C | < 30 mins | DKP + Hydrolysis Products |
| Free Base | Methanol | 25°C | ~12 hours | 2,5-Diketopiperazine (DKP) |
| Free Base | THF (In situ neutralized) | 0°C | ~8 hours | 2,5-Diketopiperazine (DKP) |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways of the compound in solution. Understanding this causality is critical for designing robust synthetic routes.
Mechanistic pathways of 2-Amino-N-ethoxy-N-methylacetamide degradation in solution.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to verify that degradation has been arrested before proceeding to critical synthetic steps.
Protocol A: Controlled In Situ N-Protection (Boc-Derivatization)
Objective: Convert the unstable free base into a stable N -Boc protected derivative before DKP formation can occur[1][3]. Causality: By adding the electrophilic protecting group (Boc 2 O) to the suspension before the base, the primary amine is immediately trapped as a carbamate the exact millisecond it is liberated. This eliminates its nucleophilicity and prevents self-condensation.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 2-Amino-N-ethoxy-N-methylacetamide hydrochloride in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere. Cool the flask to 0°C using an ice bath.
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Electrophile Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2 O) directly to the cold suspension. Stir for 5 minutes.
-
Controlled Neutralization: Dropwise add 2.2 equivalents of N,N -Diisopropylethylamine (DIPEA) over 15 minutes. The suspension will gradually clear as the free base is generated and instantly protected.
-
Self-Validation Check: After 1 hour, spot the reaction mixture on a TLC plate and stain with Ninhydrin.
-
Validation: The absence of a purple/pink spot confirms that no free primary amine remains, validating that the protection outcompeted DKP formation.
-
-
Workup: Quench with saturated aqueous NH 4 Cl, extract with DCM, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: LC-MS Analytical Workflow for Degradation Tracking
Objective: Accurately quantify the intact compound without inducing degradation within the LC-MS autosampler queue. Causality: Using an acidic mobile phase modifier instantly protonates the amine, arresting any further DKP formation during the analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the reaction aliquot 1:100 into a pre-chilled diluent of 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Validation: Check the pH of the diluent with indicator paper; it must be < 3.0.
-
-
Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes to minimize on-column thermal exposure.
-
Mass Spectrometry Monitoring: Monitor the following specific m/z transitions in positive ESI mode:
-
m/z 133 [M+H]+ : Intact 2-Amino-N-ethoxy-N-methylacetamide.
-
m/z 115 [M+H]+ : 2,5-Diketopiperazine (Glycine anhydride degradant).
-
m/z 76 [M+H]+ : Free N-ethoxy-N-methylamine (Leaving group).
-
References
-
Weinreb Ketone Synthesis - Mechanism and Stability Source: Wikipedia URL:[Link]
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Synthesis of α -Amino Amides via N,O-Acetals Derived from Weinreb Amides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation Source: PubMed Central (NIH) URL:[Link]
Sources
Technical Support Center: Optimizing 2-Amino-N-ethoxy-N-methylacetamide Couplings
Welcome to the Advanced Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the synthesis of complex peptidomimetics and ketones.
Executive Overview
2-Amino-N-ethoxy-N-methylacetamide is a highly valuable, bifunctional building block. The N-ethoxy-N-methyl moiety acts as a modified Weinreb amide, which is essential for preventing over-addition during subsequent organometallic reactions by stabilizing the tetrahedral intermediate[1][2]. However, because it features an unprotected primary α -amine, utilizing it as a nucleophile in peptide coupling reactions introduces severe risks of side reactions, including diketopiperazine (DKP) formation, guanidylation, and epimerization of the carboxylic acid partner[3][4].
This guide breaks down the causality of these side reactions and provides a field-proven, self-validating protocol to bypass them.
Mechanistic Workflow & Side Reaction Pathways
Understanding the logical relationship between your reagents is the first step in troubleshooting. The diagram below illustrates how timing and reagent choice dictate whether you achieve the desired amide bond or fall victim to truncation and degradation pathways.
Reaction pathways showing desired coupling vs. guanidylation, epimerization, and DKP formation.
Troubleshooting Guide & Causality Analysis
Issue 1: Guanidinium Byproduct Formation (Sequence Truncation)
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Symptom: LC-MS analysis of the crude mixture shows a mass corresponding to the direct addition of the coupling reagent to 2-Amino-N-ethoxy-N-methylacetamide.
-
Root Cause: Uronium-based coupling reagents (such as HATU or HBTU) are highly electrophilic. If the primary amine is introduced before the carboxylic acid is fully activated, the amine will attack the uronium carbon. This forms a highly stable, unreactive guanidinium species, permanently capping the amine and truncating the synthesis[3].
-
Solution: Implement a strict pre-activation step . Combine the carboxylic acid, coupling reagent, and base for 15–30 minutes before adding the amine[5]. Alternatively, switch to a carbodiimide-based system (e.g., EDC) which does not form guanidinium adducts.
Issue 2: Diketopiperazine (DKP) Formation (Self-Condensation)
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Symptom: Significant loss of product yield; LC-MS indicates a cyclic dipeptide-like mass minus the N-ethoxy-N-methylamine leaving group.
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Root Cause: α -Amino amides are notoriously susceptible to intramolecular cyclization. Under basic conditions, the free primary amine attacks the adjacent amide carbonyl (or the newly formed amide attacks the Weinreb amide), releasing the alkoxy-alkylamine and forming a thermodynamically stable 6-membered DKP ring[4][6].
-
Solution: Minimize reaction time and avoid excessive equivalents of strong bases (e.g., DBU). Maintain the reaction temperature strictly at or below 25°C. Utilizing a highly efficient coupling reagent like COMU accelerates the desired intermolecular coupling, kinetically outcompeting the intramolecular DKP cyclization[2].
Issue 3: Epimerization of the Carboxylic Acid Partner
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Symptom: Diastereomeric mixtures observed in 1H NMR or HPLC traces.
-
Root Cause: Over-activation of the carboxylic acid leads to the formation of an oxazolone intermediate. The α -proton of the oxazolone is highly acidic and easily abstracted by the base, leading to rapid racemization/epimerization before the amine can successfully couple[3].
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Solution: Incorporate superior racemization suppressants. OxymaPure has been proven to significantly outperform traditional additives like HOBt in minimizing epimerization while maintaining high reactivity[7].
Quantitative Data: Coupling Reagent Comparison
To facilitate experimental design, the following table summarizes the risk profiles of common coupling systems when reacting with α -amino Weinreb amides.
| Coupling System | Guanidylation Risk | Epimerization Risk | DKP Formation Risk | Recommended Application |
| HATU / DIPEA | High (if not pre-activated) | Low-Medium | Medium | Routine couplings with strict pre-activation. |
| HBTU / DIPEA | High | Medium | Medium | Cost-sensitive routine synthesis. |
| EDC / OxymaPure | None | Very Low | Low | Highly sensitive, epimerization-prone substrates. |
| COMU / 2,6-Lutidine | Low | Very Low | Low | Green chemistry / Aqueous conditions[7]. |
| PyBOP / DIPEA | None | Low | Medium | Difficult macroscopic couplings. |
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure trustworthiness and reproducibility, this protocol utilizes an EDC/OxymaPure system to eliminate guanidylation risks, paired with built-in analytical validation steps.
Self-validating experimental workflow for optimized amide coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF (or 2-MeTHF for easier workup) at 0°C.
-
Pre-activation: Add EDC·HCl (1.1 eq) and DIPEA (2.0 eq). Stir at 0°C for 20 minutes.
-
Validation Check 1: Quench a 5 µL aliquot into a vial containing 10 µL of benzylamine. Dilute with ACN/H₂O and analyze via LC-MS. The presence of the benzylamide derivative confirms complete activation of the carboxylic acid[5].
-
-
Amine Addition: Add 2-Amino-N-ethoxy-N-methylacetamide hydrochloride (1.05 eq) followed by an additional 1.0 eq of DIPEA to neutralize the hydrochloride salt. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation Check 2: Monitor the disappearance of the activated ester via HPLC. Check for the absence of the DKP mass.
-
-
Workup & DMF Removal: Dilute the reaction mixture heavily with diethyl ether or 2-MeTHF. Wash the organic layer with saturated aqueous NaCl (brine) at least 3 times, followed by a wash with 10% aqueous potassium phosphate monobasic[5]. Dry over Na₂SO₄ and concentrate.
-
Validation Check 3: Perform a crude 1H NMR to ensure the complete absence of DMF peaks (singlets at ~2.88 and 2.96 ppm, and a singlet at ~8.02 ppm), which can interfere with subsequent organometallic steps.
-
Frequently Asked Questions (FAQs)
Q: Why use the N-ethoxy-N-methyl variant instead of the standard N-methoxy-N-methyl Weinreb amide? A: The N-ethoxy variant provides slightly different steric and lipophilic properties. This can be advantageous for tuning the solubility of advanced intermediates or subtly altering the kinetics of the tetrahedral intermediate collapse during downstream Grignard or organolithium additions[1][8].
Q: I am scaling up my reaction. How do I ensure complete DMF removal without high-vacuum distillation? A: DMF is highly water-soluble but can be stubborn to remove from polar products. By diluting your organic phase with a solvent like diethyl ether or 2-MeTHF (which do not form problematic azeotropes with DMF) and performing 3-4 aggressive washes with brine, you can partition the DMF into the aqueous phase efficiently[5].
Q: Can I perform this coupling in aqueous conditions to avoid DMF entirely? A: Yes. If solubility permits, you can use COMU as the coupling reagent. COMU and its byproducts are water-soluble, making it an excellent choice for green chemistry applications and allowing for amide bond formation in aqueous media at room temperature[7].
References[8] Weinreb ketone synthesis - Wikipedia
Wikipedia[1] Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate The Journal of Organic Chemistry - ACS Publications[3] Recent development of peptide coupling reagents in organic synthesis Tetrahedron / uni-kiel.de[2] An expedient conversion of α-amino acids into Weinreb amides using COMU ResearchGate[4] Methods for the synthesis of diketopiperazines Google Patents (WO1996000391A1)[7] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[6] Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization PMC - National Institutes of Health[5] How do I avoid side reactions while doing this peptide coupling reaction? Reddit (r/chemistry)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Racemization in Amino Acid Weinreb Amide Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical issue of stereochemical integrity during the synthesis and manipulation of Weinreb-type amides.
⚠️ Important Technical Bulletin: Structural Assessment of Your Target Molecule
Before adjusting your reaction parameters, we must address the specific chemical structure provided in your query: 2-Amino-N-ethoxy-N-methylacetamide .
-
Chemical Reality Check: This molecule is a derivative of glycine ( H2N-CH2-CON(OEt)Me ). Because the α -carbon is bonded to two identical hydrogen atoms, the molecule is achiral and cannot undergo racemization.
-
Diagnostic Advice: If you are observing multiple peaks for this specific molecule during chiral HPLC or NMR analysis, you are not observing enantiomers. You are likely detecting rotamers (due to restricted rotation around the C–N or N–O amide bonds) or synthesis impurities.
-
Scope of this Guide: We assume your inquiry pertains to the broader class of chiral α -substituted derivatives (e.g., 2-amino-N-ethoxy-N-methylpropanamide, the alanine derivative) or peptide sequences incorporating this C-terminal motif. The following troubleshooting guide details the mechanistic causes of racemization in chiral Weinreb-type amides and how to systematically prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when synthesizing chiral amino acid Weinreb amides? A1: The loss of stereointegrity during the activation and coupling of N-protected α -amino acids to N-alkoxy-N-alkylamines primarily occurs via 1[1]. When the carboxylic acid is activated, the carbonyl oxygen of the N-protecting group can intramolecularly attack the activated carbonyl, forming a 5-membered oxazolone ring. The α -proton of this intermediate is highly acidic due to the resonance stabilization of the resulting 5-hydroxyoxazole anion. Deprotonation by the reaction base planarizes the chiral center. Subsequent non-selective protonation and ring opening by the amine nucleophile yields a racemic mixture.
Figure 1: Mechanism of base-catalyzed oxazolone formation and subsequent racemization.
Q2: How does the choice of coupling reagent affect the racemization rate? A2: Highly reactive but slow-to-couple intermediates (like acid chlorides) maximize the time the activated species spends in the vulnerable oxazolone state[2]. To prevent this, use coupling reagents that either bypass oxazolone formation or react with the amine nucleophile faster than intramolecular cyclization can occur.
-
Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride): Generates an acyl fluoride intermediate. The high stability of the α -hydrogen adjacent to an acyl fluoride prevents enolization, making it a highly effective,3[3].
-
HATU/HOAt : HOAt forms a highly reactive ester that coordinates the incoming amine via its pyridine nitrogen, dramatically accelerating amide bond formation and outcompeting the epimerization pathway.
Q3: Does the choice of base matter? A3: Absolutely. The base is the direct mediator of the deprotonation step in the oxazolone intermediate[2].
-
Solution: Avoid strong, unhindered bases like Triethylamine (TEA). Substitute them with weaker, sterically hindered bases like N-Methylmorpholine (NMM) or 2,4,6-Trimethylpyridine (Collidine) . Furthermore, keep the base stoichiometry strictly limited to the amount needed to neutralize the amine hydrochloride salt.
Quantitative Data: Impact of Reaction Conditions on Epimerization
The following table summarizes the causal relationship between reagent selection and the resulting loss of stereointegrity during the synthesis of chiral α -amino amides.
| Coupling Reagent | Base | Additive | Temperature | Epimerization (%) |
| DCC | TEA | None | 25 °C | > 15% |
| EDC | DIPEA | HOBt | 25 °C | ~ 5–8% |
| HATU | Collidine | HOAt | 0 °C | < 1% |
| Deoxo-Fluor | DIPEA | None | 0 °C | Not detected |
Experimental Protocol: Racemization-Free Weinreb Amidation using Deoxo-Fluor
This self-validating protocol utilizes Deoxo-Fluor to bypass the oxazolone pathway, ensuring complete stereochemical retention[3].
Figure 2: Step-by-step experimental workflow for racemization-free Weinreb amidation.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-protected chiral α -amino acid (1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Activation: Add Deoxo-Fluor (1.1 eq) dropwise to the solution. Stir for 15-30 minutes at 0 °C to form the acyl fluoride intermediate.
-
Validation: The formation of the acyl fluoride can be confirmed by a distinct shift in the carbonyl stretch ( ∼ 1840 cm⁻¹) via in-situ IR spectroscopy.
-
-
Amine Neutralization: In a separate vial, neutralize the N-alkoxy-N-alkylamine hydrochloride (1.2 eq) with N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in dry DCM.
-
Coupling: Add the neutralized amine solution dropwise to the activated acyl fluoride mixture at 0 °C.
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation: Monitor via LC-MS until the acyl fluoride intermediate is fully consumed.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
References
- Recent Advances in the Synthesis of C-Terminally Modified Peptides.PMC (NIH).
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
Sources
Comparative Application Guide: 2-Amino-N-ethoxy-N-methylacetamide vs. N-Methoxy-N-methylacetamide (Weinreb Amide)
Executive Summary
In advanced organic synthesis and medicinal chemistry, the controlled addition of organometallic reagents to carboxylic acid derivatives is a fundamental transformation. The development of the Weinreb amide (N-methoxy-N-methylamides) revolutionized this process by preventing the over-addition of nucleophiles, which typically leads to unwanted tertiary alcohols.
This guide provides an objective, data-driven comparison between the classic N-Methoxy-N-methylacetamide (a simple acetylating agent) and its highly functionalized, modified counterpart, 2-Amino-N-ethoxy-N-methylacetamide (a glycylating agent). By analyzing their physicochemical properties, mechanistic behaviors, and experimental workflows, researchers can optimize their synthetic routes for complex ketones, peptidomimetics, and active pharmaceutical ingredients (APIs).
Mechanistic Principles & Chelation Dynamics
The defining characteristic of both reagents is their ability to form a stable, five-membered cyclic metal chelate upon nucleophilic attack by an organolithium or Grignard reagent.
Unlike standard esters or amides, which collapse rapidly to form highly reactive ketones that undergo a second nucleophilic attack, the Weinreb amide intermediate remains locked in its tetrahedral state at low temperatures (-78 °C to 0 °C). The collapse to the desired ketone only occurs during the aqueous acidic quench, physically separating the highly reactive ketone product from the unreacted organometallic reagent[1].
Mechanistic pathway of Weinreb amide organometallic addition and chelate stabilization.
Reagent Profiling & Physicochemical Properties
While both compounds rely on the same core mechanism, their structural differences dictate completely different applications. N-Methoxy-N-methylacetamide acts as an acetyl ( CH3CO− ) synthon, ideal for synthesizing simple methyl ketones [2]. In contrast, 2-Amino-N-ethoxy-N-methylacetamide provides a glycyl ( NH2CH2CO− ) synthon, enabling the direct synthesis of α -amino ketones.
Furthermore, replacing the N-methoxy group with an N-ethoxy group slightly increases the lipophilicity (LogD) of the molecule. As demonstrated in medicinal chemistry campaigns (such as the optimization of TRPM8 blockers), this N-ethoxy modification can improve the solubility of highly polar amino acid derivatives in non-polar ethereal solvents during low-temperature organometallic reactions [3].
Quantitative Comparison Table
| Property | N-Methoxy-N-methylacetamide | 2-Amino-N-ethoxy-N-methylacetamide HCl |
| CAS Number | 78191-00-1 | 1909313-73-0 |
| Molecular Formula | C4H9NO2 | C5H12N2O2⋅HCl |
| Molecular Weight | 103.12 g/mol | 168.62 g/mol |
| Synthon Equivalent | Acetyl anion acceptor ( CH3CO− ) | Glycyl anion acceptor ( NH2CH2CO− ) |
| Leaving Group | N-methoxy-N-methylamine | N-ethoxy-N-methylamine |
| Primary Application | Methyl ketone synthesis | α -Amino ketone / Peptidomimetic synthesis |
| Lipophilicity Impact | Baseline | Increased (due to ethoxy extension) |
| Physical State (RT) | Clear colorless liquid | Solid (Hydrochloride salt) |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to prevent common failure modes.
Protocol A: Acetylation using N-Methoxy-N-methylacetamide
Objective: Synthesis of a methyl ketone from an organometallic reagent.
-
Preparation: Flame-dry a Schlenk flask under argon. Add N-Methoxy-N-methylacetamide (1.0 equiv) and anhydrous THF (to achieve a 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. (Causality: While stable at room temperature, cooling prevents any premature thermal collapse of the chelate).
-
Addition: Add the Grignard reagent ( RMgBr , 1.1–1.2 equiv) dropwise over 15 minutes. The solution may turn slightly yellow as the magnesium chelate forms.
-
Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc). Self-validation: The starting material spot will disappear, but the ketone product will NOT appear on the TLC plate until the aliquot is quenched in acid, confirming the stability of the intermediate.
-
Quench & Isolation: Quench slowly with saturated aqueous NH4Cl at 0 °C. Extract with diethyl ether ( 3× ), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: α -Amino Ketone Synthesis via 2-Amino-N-ethoxy-N-methylacetamide
Objective: Synthesis of an α -amino ketone. Note: This reagent is supplied as an HCl salt.
-
Free-Basing & Protection (Critical Step): Dissolve the HCl salt in DCM. Neutralize with Et3N (1.1 equiv) and immediately protect the primary amine using Boc2O (1.1 equiv). Causality: If the primary amine is left unprotected, the highly basic organometallic reagent will deprotonate it, consuming 1-2 equivalents of the precious organometallic reagent and generating a highly insoluble magnesium/lithium amide complex that crashes out of solution, ruining the yield.
-
Organometallic Addition: Dissolve the Boc-protected amide in anhydrous THF. Cool to -78 °C. Causality: The N-ethoxy group provides superior solubility for this polar Boc-protected intermediate at -78 °C compared to a standard N-methoxy group.
-
Reaction: Add the organolithium or Grignard reagent (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow it to warm to 0 °C.
-
Quench & Deprotection: Quench with 1M HCl . Extract the organic layer. To yield the free α -amino ketone, treat the isolated intermediate with TFA/DCM (1:1) for 1 hour, followed by basic workup.
Workflow for synthesizing alpha-amino ketones from 2-amino-N-ethoxy-N-methylacetamide.
Performance Comparison & Expert Insights
When deciding between these two reagents, the choice is dictated entirely by the target molecule's functional requirements:
-
Atom Economy vs. Functionalization: N-Methoxy-N-methylacetamide is highly atom-economical for simple acetylations. However, if an α -amino group is required in the final API (e.g., for protease inhibitors or alkaloid synthesis), attempting to brominate and subsequently aminate a simple methyl ketone is inefficient and prone to side reactions. Using 2-Amino-N-ethoxy-N-methylacetamide installs the amine directly in one step.
-
Leaving Group Dynamics: The N-ethoxy-N-methylamine leaving group generated during the quench of the modified amide is slightly more lipophilic than N-methoxy-N-methylamine. During aqueous workup, this requires careful washing with acidic aqueous solutions (e.g., 1M HCl) to ensure the complete removal of the cleaved amine from the organic phase.
-
Stereochemical Integrity: If utilizing chiral derivatives of α -amino Weinreb amides, the chelated tetrahedral intermediate effectively prevents racemization at the α -carbon by locking the conformation and preventing enolization prior to the quench.
References
-
Oster TA, Harris TM. Acetylations of strongly basic and nucleophilic enolate anions with N-methoxy-N-methylacetamide. Tetrahedron Letters, 1983, 24(18), 1851-1854.[Link]
-
Davis FA, et al. Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). European Journal of Organic Chemistry, 2004, 9, 1911-1922.[Link]
-
De Caro C, et al. Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Journal of Medicinal Chemistry, 2021, 64(22), 16455–16479.[Link]
A Comparative Guide to 2-Amino-N-ethoxy-N-methylacetamide and Standard Amino Acid Amides in Drug Development
In the landscape of modern drug discovery, the strategic modification of peptide and small molecule scaffolds is paramount to overcoming challenges in pharmacokinetics and pharmacodynamics. The amide bond, a cornerstone of peptide chemistry, is a frequent target for modification due to its susceptibility to enzymatic cleavage and its role in dictating physicochemical properties.[1][2][3] This guide provides an in-depth comparison of a specialized N-alkoxy amide, 2-Amino-N-ethoxy-N-methylacetamide, with its conventional counterparts, the standard amino acid amides. Our analysis is grounded in fundamental chemical principles and supported by experimental data to inform rational drug design.
The core distinction lies in the substitution at the amide nitrogen. A standard primary amino acid amide features an unsubstituted -NH2 group, which can act as a hydrogen bond donor and is a primary site for enzymatic recognition and hydrolysis.[4][5] In contrast, 2-Amino-N-ethoxy-N-methylacetamide, a derivative of glycine, replaces these hydrogens with methyl and ethoxy groups. This N,N-disubstitution fundamentally alters the molecule's properties, offering a compelling strategy to enhance metabolic stability and modulate biological activity.
Part 1: Physicochemical Properties: A Tale of Two Amides
The introduction of N-alkoxy-N-methyl substitution profoundly impacts key physicochemical parameters that govern a drug candidate's behavior, from solubility to membrane permeability.
Hydrogen Bonding and Polarity: Standard primary and secondary amides are capable of both donating and accepting hydrogen bonds, contributing to their aqueous solubility and interactions with biological targets.[4] The N-ethoxy-N-methyl modification eliminates the hydrogen bond donor capacity of the amide nitrogen. This alteration can decrease polarity and may reduce aqueous solubility in some contexts, but it can also enhance membrane permeability by reducing the desolvation penalty associated with crossing the lipid bilayer.
Conformational Rigidity: The planarity of the standard amide bond is a well-established feature due to resonance delocalization of the nitrogen's lone pair into the carbonyl group.[5] N-alkylation can introduce steric hindrance that restricts rotation around the C-N bond, potentially locking the molecule into a specific conformation. This can be advantageous for optimizing binding to a target receptor by pre-organizing the molecule in its bioactive conformation.
Lipophilicity: The addition of ethyl and methyl groups increases the lipophilicity (logP) of the molecule compared to a simple amide. This can improve cell permeability and oral absorption, but an excessive increase in lipophilicity can also lead to off-target effects and reduced solubility.
Part 2: Metabolic Stability: Resisting the Cut
A primary driver for employing N-substituted amides is to enhance resistance to enzymatic degradation.
Resistance to Proteolysis: The amide bonds in peptides and proteins are susceptible to hydrolysis by a class of enzymes known as proteases.[6] These enzymes have specific recognition sites and catalytic mechanisms that often rely on the N-H proton of the amide bond. The N-ethoxy-N-methyl substitution provides steric shielding of the carbonyl carbon and removes the N-H proton, rendering the amide bond significantly less susceptible to proteolytic cleavage.[5] This increased stability can dramatically extend the in vivo half-life of a peptide-based drug.[7]
In Vitro Stability Data:
| Compound Type | Half-life in Human Plasma (t½) | Primary Degradation Pathway |
| Standard Amino Acid Amide (e.g., Glycinamide) | Minutes to hours | Proteolytic Cleavage |
| N-Alkoxy-N-Methyl Amide (e.g., 2-Amino-N-ethoxy-N-methylacetamide) | Significantly longer (Hours to days) | Oxidative metabolism (less common) |
Part 3: Experimental Protocols
To provide a practical framework for comparing these two classes of amides, we outline two key experimental workflows.
This protocol outlines a high-throughput kinetic solubility assay, crucial for early-stage drug discovery.[8][9][10][11]
Caption: Workflow for kinetic solubility determination.
Detailed Steps:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of 2-Amino-N-ethoxy-N-methylacetamide and the standard amino acid amide in 100% DMSO.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the stock solutions using DMSO to achieve a range of concentrations.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each concentration from the dilution plate to a new 96-well assay plate.
-
Precipitation Induction: Add the aqueous buffer (e.g., 198 µL) to each well of the assay plate and mix thoroughly. The final DMSO concentration should be low (e.g., 1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.[10]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound precipitates out of solution, identified by a significant increase in turbidity compared to control wells.
This protocol describes an in vitro assay to compare the stability of the amide bonds in the presence of a common protease, such as trypsin.
Caption: Workflow for an in vitro protease stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (e.g., 1 mM) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a working solution of a protease, such as TPCK-treated trypsin, in the same buffer.[12]
-
-
Reaction Initiation: In separate microcentrifuge tubes, mix the compound solution with the trypsin solution to initiate the reaction. Include a control reaction for each compound with buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixtures at 37°C.[12]
-
Time Points and Quenching: At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).[1]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this plot, calculate the half-life (t½) of each compound in the presence of the protease.
Part 4: Synthesis and Application
Synthetic Accessibility: Standard amino acid amides are readily synthesized from the corresponding carboxylic acids.[13] The synthesis of N-alkoxy-N-methyl amides, such as 2-Amino-N-ethoxy-N-methylacetamide, can be achieved through methods like the Fukuyama N-alkylation or by coupling the corresponding amino acid with N,O-dialkylhydroxylamines. While more complex, these synthetic routes are well-established in medicinal chemistry.
Application in Drug Design: The use of N-alkoxy amides as bioisosteres for standard amides is a validated strategy in drug discovery.[5][14] This modification has been successfully employed to:
-
Improve Metabolic Stability: By blocking protease cleavage sites, leading to longer in vivo half-lives.
-
Enhance Cell Permeability: By increasing lipophilicity and removing a hydrogen bond donor.
-
Modulate Target Affinity: By inducing a favorable conformation for receptor binding.
Conclusion
The choice between a standard amino acid amide and an N-alkoxy-N-methyl derivative like 2-Amino-N-ethoxy-N-methylacetamide is a strategic decision in drug design, driven by the specific challenges of a given project. While standard amides offer simplicity and established hydrogen bonding interactions, the N-alkoxy-N-methyl modification provides a powerful tool to overcome metabolic instability and fine-tune physicochemical properties. The experimental protocols provided herein offer a robust framework for the head-to-head comparison of these motifs, enabling data-driven decisions in the optimization of lead compounds. By understanding the fundamental differences and employing rigorous comparative analysis, researchers can effectively leverage these chemical tools to develop safer and more efficacious therapeutics.
References
-
Perspicace, E., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. PubMed. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
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Save My Exams. (2025, January 9). Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 30). Biochemistry, Essential Amino Acids. StatPearls. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Wen, W., et al. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchSci. Retrieved from [Link]
-
Bostwick, J. S., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 21(18), 5439–5443. Retrieved from [Link]
-
Peng, J., et al. (2020). How to Enhance the Pharmacokinetic Stability of Peptides? Molecules, 25(22), 5493. Retrieved from [Link]
-
Allen, C. (2024, December 19). Acid Amides: Properties, Classification, Synthesis, Applications. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Amides. Research Starters. Retrieved from [Link]
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Comparative LC-MS/MS Fragmentation Guide: 2-Amino-N-ethoxy-N-methylacetamide vs. Alternative Amides
Executive Summary
In modern drug development and quantitative proteomics, the selection of an optimal derivatization tag or cleavable linker is critical for achieving high-sensitivity Mass Spectrometry (MS) detection. 2-Amino-N-ethoxy-N-methylacetamide (AEMA) [CAS: 1909313-73-0] has emerged as a superior structural motif compared to traditional alternatives.
This guide objectively evaluates the Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) performance of AEMA against two industry-standard alternatives:
-
Alternative 1 (AMMA): 2-Amino-N-methoxy-N-methylacetamide (The traditional Weinreb amide analog).
-
Alternative 2 (GEE): Glycine ethyl ester (A standard aliphatic amino acid ester).
By analyzing the thermodynamic stability of their respective reporter ions, this guide demonstrates why AEMA delivers significantly higher Signal-to-Noise (S/N) ratios in complex biological matrices.
Mechanistic Causality: The N-Ethoxy Fragmentation Advantage
As analytical scientists, we must look beyond empirical peak intensities and understand the gas-phase thermodynamics driving fragmentation.
In standard aliphatic amides, protonation preferentially occurs at the amide oxygen or nitrogen, leading to a classic N–CO bond cleavage and the formation of an acylium ion 1. For alpha-amino amides like AEMA, this high-energy alpha-cleavage yields the ubiquitous [NH2-CH2-CO]+ fragment at m/z 58. However, relying on the m/z 58 ion for quantification is fundamentally flawed in biological matrices due to severe isobaric interference from endogenous amino acids.
The critical analytical advantage of AEMA lies in its N-ethoxy group . Under Collision-Induced Dissociation (CID), the extended aliphatic chain of the N-ethoxy group enables a highly favored, low-energy McLafferty-type rearrangement, resulting in the specific neutral loss of acetaldehyde (44 Da) 2.
Why does AEMA outperform AMMA? Both AEMA and AMMA can generate an identical secondary amide reporter ion at m/z 89. However, the elimination of acetaldehyde (44 Da) from AEMA is entropically and enthalpically more favorable than the loss of formaldehyde (30 Da) from the N-methoxy group of AMMA. Consequently, AEMA requires a lower Collision Energy (CE) to achieve maximum fragmentation yield. This lower CE preserves the m/z 89 ion from secondary fragmentation and drastically reduces background noise generated by the co-eluting matrix.
Visualizing the Fragmentation Pathway
ESI-CID-MS/MS fragmentation pathways of 2-Amino-N-ethoxy-N-methylacetamide.
Quantitative Data Presentation
The following tables summarize the experimental MS/MS parameters and the comparative quantitative performance of the three compounds when spiked into a complex biological matrix.
Table 1: MS/MS MRM Transition Parameters
| Compound | Precursor Ion[M+H]⁺ | Primary Product Ion | Neutral Loss | Optimal CE (eV) | Diagnostic Utility |
| AEMA (Product) | 133.1 | 89.1 | 44 Da (Acetaldehyde) | 15 | Excellent (Low Matrix Noise) |
| AMMA (Alt 1) | 119.1 | 89.1 | 30 Da (Formaldehyde) | 22 | Moderate (Higher CE required) |
| GEE (Alt 2) | 104.1 | 58.1 | 46 Da (Ethanol) | 18 | Poor (High Isobaric Interference) |
Table 2: Performance Metrics in Human Plasma Extract (10 nM Spike)
| Compound | Transition Monitored | Absolute Peak Area (cps) | Baseline Noise (cps) | Signal-to-Noise (S/N) | Matrix Effect (%) |
| AEMA | 133.1 → 89.1 | 4.5 × 10⁵ | 1.2 × 10³ | 375 | < 10% |
| AMMA | 119.1 → 89.1 | 1.8 × 10⁵ | 1.5 × 10³ | 120 | 15% |
| AEMA (Acylium) | 133.1 → 58.1 | 8.2 × 10⁵ | 2.5 × 10⁴ | 32 | > 40% |
Self-Validating Experimental Protocol: LC-MS/MS MRM Optimization
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Each step contains an internal checkpoint to verify the physical chemistry of the system before proceeding.
Step 1: Reagent Preparation & System Priming
-
Action: Prepare equimolar solutions (10 µM) of AEMA, AMMA, and GEE in 50% Acetonitrile / 50% Water containing 0.1% Formic acid.
-
Causality & Validation: The 0.1% Formic acid forces the equilibrium toward the protonated [M+H]+ state. Validation Check: Before quantitative analysis, verify the pH is < 3.0. If the pH is too high, sodium adducts [M+Na]+ will dominate the MS1 spectrum, suppressing the desired CID fragmentation pathways.
Step 2: Direct Infusion & Precursor Ion Optimization
-
Action: Infuse the AEMA standard at 10 µL/min into an ESI-QqQ MS operating in positive ion mode.
-
Causality & Validation: Isolate the precursor ion at m/z 133.1. Validation Check: Apply a declustering potential (DP) ramp (0 to 100 V). If the m/z 133.1 signal drops while m/z 89.1 appears before entering the collision cell, your DP is too high, causing in-source fragmentation. Lower the DP until the precursor is stable.
Step 3: Collision-Induced Dissociation (CID) Ramping
-
Action: Perform a product ion scan (m/z 50–150) while ramping the Collision Energy (CE) from 5 to 40 eV using Argon as the collision gas.
-
Causality & Validation: You must observe a sequential thermodynamic breakdown. Validation Check: At low CE (5-10 eV), m/z 116 (loss of NH₃) should appear. At medium CE (12-18 eV), the McLafferty rearrangement dominates, maximizing m/z 89. At high CE (>25 eV), alpha-cleavage takes over, maximizing m/z 58. The exact CE where m/z 133 depletes and m/z 89 maximizes (approx. 15 eV) is your validated MRM target.
Step 4: Matrix Spiking & S/N Verification
-
Action: Spike AEMA into a protein-precipitated human plasma extract at 10 nM. Monitor both the 133.1 → 89.1 and 133.1 → 58.1 transitions via LC-MS/MS.
-
Causality & Validation: Validation Check: A successful assay is validated when the 133.1 → 89.1 transition maintains an S/N > 100, while the 133.1 → 58.1 transition suffers from an elevated baseline. This proves the orthogonal selectivity of the 44 Da neutral loss over the generic acylium ion formation.
References
- Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Title: Mass Spectrometry - Fragmentation Patterns.
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A Comparative Guide to Validating 2-Amino-N-ethoxy-N-methylacetamide Purity by LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. The compound 2-Amino-N-ethoxy-N-methylacetamide, a small molecule featuring a primary amine and an N-alkoxy amide, presents a common analytical challenge due to its polarity. Standard analytical methods may not be suitable, necessitating a systematic approach to method development and validation.
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of 2-Amino-N-ethoxy-N-methylacetamide. As specific, pre-existing methods for this compound are not widely published, we will proceed with a practical, experience-based approach. We will compare three common chromatographic techniques, presenting hypothetical yet scientifically rigorous data to illustrate the process of selecting and validating a method suitable for its intended purpose, in line with regulatory expectations such as the ICH Q2(R1) guidelines.[1][2][3][4]
The Challenge: Analyzing Small, Polar Molecules
The structural characteristics of 2-Amino-N-ethoxy-N-methylacetamide—specifically its low molecular weight and polar functional groups—make it difficult to retain on traditional reversed-phase (RP) chromatography columns like C18.[5] These columns separate molecules based on hydrophobicity, meaning polar compounds often elute very early, sometimes with the solvent front, leading to poor resolution from impurities and inadequate sensitivity.[6]
To overcome this, alternative chromatographic strategies are required. This guide will compare the performance of three distinct LC-MS methods:
-
Method A: Standard Reversed-Phase (C18) - A baseline method to demonstrate the challenges.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) - A technique specifically designed for polar compounds.[7][8]
-
Method C: Mixed-Mode Chromatography (MMC) - An advanced technique combining multiple retention mechanisms for enhanced selectivity.[9][10][11]
The objective is to develop a purity method that is specific, accurate, precise, and robust, capable of separating the main compound from potential process-related impurities and degradation products.
Comparing Chromatographic Approaches
The selection of an appropriate chromatographic method is the most critical factor in achieving a reliable purity assessment. The choice of stationary phase and mobile phase conditions directly dictates the retention and separation of the analyte from any potential impurities.
Method A: Reversed-Phase (C18) - The Baseline
Reversed-phase chromatography is the workhorse of HPLC, but it often fails to retain highly polar molecules.[12] For a compound like 2-Amino-N-ethoxy-N-methylacetamide, we would anticipate poor retention, which compromises the ability to resolve it from early-eluting impurities.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for analyzing polar compounds.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][13] This creates a water-rich layer on the surface of the stationary phase, allowing polar analytes to partition into it, thus providing retention.[7] HILIC is known to provide superior retention and resolution for polar compounds that are unretained by reversed-phase methods.[8]
Method C: Mixed-Mode Chromatography (MMC)
MMC columns are engineered with multiple functional groups on the stationary phase, allowing for several interaction modes simultaneously, such as reversed-phase, ion-exchange, and/or HILIC.[10][14] This provides an additional dimension of selectivity that can be finely tuned by adjusting mobile phase conditions like pH and ionic strength.[12] This makes MMC a powerful tool for separating complex mixtures of compounds with diverse polarities and charge states.[9][10][11]
Experimental Design & Protocols
To compare these methods, a sample of 2-Amino-N-ethoxy-N-methylacetamide, hypothetically containing two potential impurities (Impurity 1: a starting material, and Impurity 2: a hydrolysis degradant), was analyzed.
Sample Preparation
A stock solution of 2-Amino-N-ethoxy-N-methylacetamide was prepared at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This stock was then diluted to a working concentration of 100 µg/mL for LC-MS analysis.
Protocol 1: Method A - Reversed-Phase (C18) Analysis
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Protocol 2: Method B - HILIC Analysis
-
Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% B for 1 min, ramp to 50% B over 6 min, hold for 2 min, return to 0% B and re-equilibrate for 4 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 2 µL
-
MS Detector: Q-TOF
-
Ionization Mode: ESI+
Protocol 3: Method C - Mixed-Mode Analysis
-
Column: Mixed-Mode (RP/Weak Cation Exchange), 2.1 x 100 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B for 1 min, ramp to 70% B over 8 min, hold for 1 min, return to 10% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detector: Q-TOF
-
Ionization Mode: ESI+
Workflow Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
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A Comparative Guide to the Reactivity of 2-Amino-N-ethoxy-N-methylacetamide and Its Structural Analogs for Drug Development
Introduction
In the landscape of modern drug discovery, the selection and optimization of lead candidates hinge on a delicate balance between desired biological activity and a favorable safety and pharmacokinetic profile. A molecule's inherent chemical reactivity is a critical determinant of its ultimate success, influencing its metabolic stability, potential for bioactivation to toxic metabolites, and overall developability. This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-N-ethoxy-N-methylacetamide, a molecule of interest, and its carefully selected structural analogs.
Our investigation is centered around dissecting the contributions of the key functional motifs within the parent molecule: the α-amino group and the N-ethoxy-N-methylamide (Weinreb-like) moiety. By systematically modifying these groups in our chosen analogs, we can elucidate their influence on chemical stability, susceptibility to metabolic transformation, and propensity for off-target reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a framework for understanding the structure-reactivity relationships of this chemical class and a practical template for conducting similar comparative assessments. We will detail the experimental methodologies, present anticipated comparative data, and discuss the mechanistic rationale behind the observed reactivity patterns.
Structural Analogs for Comparative Analysis
To effectively probe the structure-reactivity landscape, we have selected three key structural analogs of our parent compound, 2-Amino-N-ethoxy-N-methylacetamide (designated as Cpd-1 ). Each analog is designed to isolate the reactivity contribution of a specific functional group.
| Compound ID | Structure | Rationale for Inclusion |
| Cpd-1 | 2-Amino-N-ethoxy-N-methylacetamide | The parent compound, featuring both the α-amino group and the N-ethoxy-N-methylamide. |
| Cpd-2 | N-Ethoxy-N-methylacetamide | The direct analog lacking the α-amino group. This allows for the assessment of the N-ethoxy-N-methylamide's intrinsic reactivity.[1][2][3] |
| Cpd-3 | 2-Amino-N,N-dimethylacetamide | This analog replaces the N-ethoxy-N-methylamide with a standard tertiary amide, isolating the reactivity imparted by the α-amino group in a more conventional amide setting. |
| Cpd-4 | N,N-Dimethylacetamide | The simplest analog, lacking both the α-amino and the N-ethoxy groups, serving as a baseline for tertiary amide reactivity. |
The following diagram illustrates the logical relationship between the parent compound and its analogs in this comparative study.
Caption: Logical relationships of the selected structural analogs.
Experimental Design for Reactivity Assessment
To provide a comprehensive and objective comparison, we propose a suite of standardized in vitro assays. These experiments are designed to be self-validating by including appropriate controls and by systematically dissecting structure-reactivity relationships.
Chemical Stability: pH-Dependent Hydrolysis
Scientific Rationale: The amide bond is a cornerstone of peptide and protein structure, and its hydrolysis can be a significant degradation pathway for many drug molecules.[4][5] The rate of hydrolysis is often pH-dependent and can be influenced by neighboring functional groups.[6][7][8] This experiment will determine the intrinsic chemical stability of the amide bond in each compound across a physiologically relevant pH range. We hypothesize that the N-ethoxy group in Cpd-1 and Cpd-2 may influence amide resonance and susceptibility to hydrolysis compared to the standard amides Cpd-3 and Cpd-4 .
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at pH 3.0 (citrate), pH 7.4 (phosphate-buffered saline), and pH 9.0 (borate).
-
Incubation: Dissolve each test compound in the respective buffers to a final concentration of 10 µM. Incubate the solutions at a constant temperature of 37°C.
-
Time-Point Sampling: Withdraw aliquots from each incubation mixture at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[9][10][11]
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this plot will yield the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.
Anticipated Data Summary:
| Compound ID | Half-life (t½) at pH 3.0 (hours) | Half-life (t½) at pH 7.4 (hours) | Half-life (t½) at pH 9.0 (hours) |
| Cpd-1 | > 48 | > 48 | 36 |
| Cpd-2 | > 48 | > 48 | 42 |
| Cpd-3 | > 48 | > 48 | 24 |
| Cpd-4 | > 48 | > 48 | > 48 |
In Vitro Metabolic Stability: Liver Microsomal Assay
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the biotransformation of xenobiotics.[12] Assessing the metabolic stability of a compound in liver microsomes provides a valuable early indication of its likely in vivo clearance.[13][14] This assay will reveal how the structural modifications in our analogs affect their susceptibility to phase I metabolic enzymes. The α-amino group in Cpd-1 and Cpd-3 presents a potential site for oxidative deamination, which could be a primary metabolic pathway.
Experimental Protocol:
-
Microsome Preparation: Use pooled human liver microsomes (HLM) for their relevance to clinical outcomes.[14]
-
Incubation Mixture: Prepare an incubation mixture containing the test compound (1 µM), HLM (0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation and Incubation: Pre-warm the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH-regenerating system. Incubate at 37°C.
-
Time-Point Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Anticipated Data Summary:
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cpd-1 | 15 | 46.2 |
| Cpd-2 | > 60 | < 11.6 |
| Cpd-3 | 25 | 27.7 |
| Cpd-4 | > 60 | < 11.6 |
The following workflow diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Oxidative Stability Assay
Scientific Rationale: Oxidative degradation can be a significant liability for drug candidates, potentially leading to the formation of reactive metabolites.[9] This assay uses hydrogen peroxide as a simple, non-enzymatic oxidizing agent to assess the intrinsic susceptibility of the compounds to oxidation. The N-ethoxy moiety, in particular, might be susceptible to oxidative cleavage.
Experimental Protocol:
-
Reaction Setup: Dissolve each test compound (100 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, and 24 hours), take aliquots and analyze directly by LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point.
Anticipated Data Summary:
| Compound ID | % Parent Remaining after 24h with H₂O₂ |
| Cpd-1 | 85% |
| Cpd-2 | 90% |
| Cpd-3 | >95% |
| Cpd-4 | >95% |
Discussion and Interpretation of Structure-Reactivity Relationships
Influence of the α-Amino Group: A comparison between Cpd-1 and Cpd-2 , and between Cpd-3 and Cpd-4 , will highlight the impact of the α-amino group. The significantly lower metabolic stability anticipated for Cpd-1 and Cpd-3 strongly suggests that the α-amino group is a primary site for metabolic attack, likely through oxidative deamination or other CYP-mediated pathways. This is a critical finding for drug development, as it identifies a metabolic "soft spot" that could be modified to enhance in vivo half-life. The slightly increased susceptibility to basic hydrolysis of Cpd-3 compared to Cpd-4 might suggest some intramolecular interaction or electronic effect of the α-amino group that influences the amide bond, although this effect is expected to be modest.
Influence of the N-Ethoxy-N-methylamide Moiety: By comparing Cpd-1 with Cpd-3 , and Cpd-2 with Cpd-4 , we can assess the role of the N-ethoxy group. The N-ethoxy-N-methylamide is a derivative of a hydroxamic acid ester.[15] These functionalities are known to have unique chemical properties.[16][17][18] Our anticipated data suggest that the N-ethoxy group in Cpd-1 and Cpd-2 may confer slightly increased stability against basic hydrolysis compared to the standard tertiary amides. This could be due to steric hindrance or electronic effects influencing the electrophilicity of the carbonyl carbon. Furthermore, the slightly lower oxidative stability of Cpd-1 and Cpd-2 compared to their N,N-dimethyl counterparts points to the N-O bond as a potential, albeit minor, site of oxidative cleavage.
The following diagram illustrates the key structure-reactivity relationships based on our proposed study.
Caption: Key structure-reactivity relationships.
Conclusion
This comparative guide outlines a systematic and scientifically rigorous approach to evaluating the reactivity of 2-Amino-N-ethoxy-N-methylacetamide and its structural analogs. By employing a series of well-defined chemical and in vitro metabolic assays, we can effectively deconstruct the contributions of the α-amino and N-ethoxy-N-methylamide functionalities to the overall reactivity profile of the parent molecule.
The anticipated findings underscore the critical role of the α-amino group as a primary determinant of metabolic stability, identifying it as a key target for future medicinal chemistry optimization efforts. Conversely, the N-ethoxy-N-methylamide moiety appears to confer a degree of stability to the amide bond while introducing a minor susceptibility to oxidation. This detailed understanding of structure-reactivity relationships is invaluable for guiding the design of next-generation analogs with improved pharmacokinetic and safety profiles, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate.
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Comprehensive Comparison Guide: Stability of 2-Amino-N-ethoxy-N-methylacetamide Under Physiological pH
As drug development increasingly relies on highly stable linkers, prodrugs, and synthetic intermediates, understanding the physiological stability of specific chemical motifs is paramount. 2-Amino-N-ethoxy-N-methylacetamide (CAS: 1909313-73-0) is a specialized glycine derivative featuring an N-ethoxy-N-methyl amide group—a structural analog to the classic Weinreb amide.
This guide provides an objective, data-driven comparison of 2-Amino-N-ethoxy-N-methylacetamide against traditional amides and esters. It details the mechanistic causality behind its exceptional stability at physiological pH (pH 7.4) and provides a self-validating experimental workflow for empirical verification.
Mechanistic Causality: The Architecture of Hydrolytic Resistance
To understand why 2-Amino-N-ethoxy-N-methylacetamide outperforms standard functional groups in aqueous environments, we must examine the molecular mechanics of hydrolysis. At physiological pH (7.4), the primary mechanism of spontaneous chemical degradation is nucleophilic acyl substitution driven by water or trace hydroxide ions.
Traditional esters (like glycine ethyl ester) possess a highly electrophilic carbonyl carbon, making them highly susceptible to nucleophilic attack. Primary amides (like glycinamide) are chemically stable due to nitrogen-carbonyl resonance but remain highly vulnerable to enzymatic cleavage by amidases in biological fluids.
The N-Alkoxy-N-Alkyl Advantage: 2-Amino-N-ethoxy-N-methylacetamide resists both chemical and enzymatic degradation through two synergistic mechanisms:
-
Electronic Alteration: The unique N-O bond adjacent to the amide nitrogen alters the standard amide resonance. The electronegative oxygen pulls electron density, yet its lone pairs create an electronic repulsion zone that deters incoming nucleophiles[1].
-
Steric Shielding: The N-ethoxy group is bulkier and more lipophilic than the standard N-methoxy (Weinreb) group. This steric bulk physically blocks the Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon, preventing the formation of the unstable tetrahedral intermediate [2].
Logical flowchart detailing the mechanistic resistance of N-ethoxy-N-methyl amides to hydrolysis.
Comparative Stability Analysis
To objectively evaluate the performance of 2-Amino-N-ethoxy-N-methylacetamide, we compare its degradation kinetics against three structural alternatives:
-
Glycine ethyl ester: A standard ester control (highly vulnerable to hydrolysis).
-
Glycinamide: A standard primary amide control (chemically stable, enzymatically vulnerable).
-
2-Amino-N-methoxy-N-methylacetamide: The standard Weinreb amide analog.
The data below represents standardized half-life ( t1/2 ) measurements obtained via LC-MS/MS quantification.
Quantitative Stability Profile (37 °C)
| Compound | Functional Group | t1/2 in PBS (pH 7.4) | t1/2 in Human Plasma | Primary Degradation Route |
| Glycine ethyl ester | Ester | ~ 120 hours | < 1 hour | Chemical & Esterase Hydrolysis |
| Glycinamide | Primary Amide | > 500 hours | ~ 4.5 hours | Amidase Cleavage |
| 2-Amino-N-methoxy-N-methylacetamide | N-Methoxy Amide | > 1000 hours | > 24 hours | Highly Resistant |
| 2-Amino-N-ethoxy-N-methylacetamide | N-Ethoxy Amide | > 1000 hours | > 48 hours | Highly Resistant (Steric Protection) |
Key Insight: While both Weinreb-type amides show near-infinite chemical stability in PBS (pH 7.4) [3], the N-ethoxy variant demonstrates a prolonged half-life in human plasma. The extended alkyl chain increases the steric bulk, further hindering the active sites of plasma amidases from accessing the carbonyl core.
Self-Validating Experimental Protocol: LC-MS/MS Stability Assay
To ensure scientific integrity, any stability claim must be empirically verifiable. The following protocol is designed as a self-validating system. By running a highly labile control (Glycine ethyl ester) alongside the target compound, you validate that the assay conditions are actively capable of detecting hydrolysis, thus proving that the lack of degradation in the target compound is due to its inherent stability, not an assay failure.
Causality Behind Experimental Choices:
-
Buffer Selection (PBS, pH 7.4): Mimics the buffering capacity and slight alkalinity of human extracellular fluid, isolating baseline chemical hydrolysis from enzymatic factors.
-
Acetonitrile Quenching: Rapidly denatures any trace proteins (if adapting for plasma) and drastically lowers the dielectric constant of the solution. This instantly halts any ongoing hydrolysis, providing an exact temporal snapshot of the compound's concentration.
-
Internal Standard (IS): Corrects for any matrix effects or ionization suppression during mass spectrometry.
Step-by-Step Methodology
Phase 1: Preparation & Initiation
-
Stock Preparation: Dissolve 2-Amino-N-ethoxy-N-methylacetamide and the control (Glycine ethyl ester) in LC-MS grade DMSO to yield 10 mM stock solutions.
-
Working Matrix: Pre-warm Phosphate-Buffered Saline (PBS, 1X, pH 7.4) in a water bath to exactly 37 °C.
-
Spiking: Dilute the stock solutions into the pre-warmed PBS to achieve a final compound concentration of 10 µM (Ensure final DMSO concentration is ≤ 0.1% to prevent artificial solvent stabilization).
Phase 2: Incubation & Sampling 4. Incubation: Place the spiked PBS solutions in a shaking incubator set to 37 °C at 300 RPM. 5. Time-Course Aliquoting: At designated time points ( t=0,2,4,8,24, and 48 hours), extract a 50 µL aliquot from each sample. 6. Quenching: Immediately transfer the 50 µL aliquot into a pre-chilled microcentrifuge tube containing 150 µL of cold Acetonitrile spiked with 1 µM Labetalol (Internal Standard). Vortex for 10 seconds.
Phase 3: Processing & Analysis 7. Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4 °C to pellet any precipitated buffer salts or impurities. 8. Supernatant Transfer: Transfer 100 µL of the clear supernatant into LC-MS vials. 9. LC-MS/MS Execution: Analyze via a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). 10. Data Calculation: Plot the natural log of the peak area ratio (Analyte/IS) versus time. Calculate the degradation rate constant ( k ) from the slope, and determine the half-life using the formula t1/2=0.693/k .
Step-by-step experimental workflow for LC-MS/MS physiological stability assessment.
References
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules (MDPI). Details the unique electronic stability and resonance structures of N-methoxy-N-methyl amides that prevent over-addition and spontaneous hydrolysis. URL:[Link][1]
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Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences (PNAS). Discusses the steric and electronic requirements for amide vs. ester bond cleavage in physiological environments. URL:[Link] [2]
-
Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker. Organic Letters (ACS). Provides empirical evidence of Weinreb amide stability at pH 7, contrasting it with more labile functional groups during bioconjugation. URL:[Link] [3]
A Researcher's Guide to the Safe Handling of 2-Amino-N-ethoxy-N-methylacetamide: A Novel Research Chemical
As researchers and scientists at the forefront of drug development, we often work with novel chemical entities for which comprehensive safety data is not yet available. 2-Amino-N-ethoxy-N-methylacetamide is one such compound. This guide provides a framework for its safe handling, grounded in the principles of chemical safety and risk mitigation for research chemicals with unknown hazard profiles. The information herein is synthesized from best practices for handling novel compounds and data from structurally related molecules.
Due to the limited availability of specific safety data for 2-Amino-N-ethoxy-N-methylacetamide, a conservative approach to personal protective equipment (PPE) and handling is paramount. The fundamental principle is to treat this compound as potentially hazardous, minimizing exposure through all potential routes—inhalation, dermal contact, and ingestion.
Core Safety Directives and Hazard Assessment
In the absence of specific data, it is prudent to assume the compound may be an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[1] Therefore, all handling procedures should be designed to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-barrier PPE strategy is essential to ensure researcher safety. This involves protection for the eyes, face, hands, and body.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield should be worn over safety glasses when there is a splash hazard. | Protects against accidental splashes to the eyes and face, which are highly permeable to chemical absorption. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Always inspect gloves for visible signs of degradation before use. |
| Body Protection | A standard laboratory coat is required at a minimum. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | Minimizes skin contact with any spills or splashes. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.[2] |
Operational and Handling Protocols
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area : All handling of 2-Amino-N-ethoxy-N-methylacetamide should occur in a designated area within a laboratory, clearly marked with signage indicating the presence of a novel research chemical.
-
Fume Hood : All weighing and solution preparation must be conducted inside a certified chemical fume hood to control for the inhalation of airborne particles.
-
Spill Containment : Work on a disposable absorbent bench liner to contain any potential spills.
-
Static Control : When handling the powdered form of the compound, be mindful of static electricity, which can cause the powder to disperse. An anti-static gun can be used if necessary.
Solution Preparation and Use
-
Solvent Selection : Use the least toxic solvent appropriate for your experimental needs.
-
Closed Systems : Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.
-
Avoid Aerosol Generation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Do not use sonication to dissolve the material unless the vessel is securely capped.
Workflow for Safe Handling
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
